(Benzylthio)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLVTQRRKPBQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059273 | |
| Record name | Benzylmercaptoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103-46-8 | |
| Record name | 2-[(Phenylmethyl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylmercaptoacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Benzylthio)acetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-[(phenylmethyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzylmercaptoacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (benzylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (BENZYLTHIO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW6M2YXX8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic data of (Benzylthio)acetic acid (1H NMR, 13C NMR, FT-IR)
An in-depth analysis of the 1H NMR, 13C NMR, and FT-IR spectroscopic data of (Benzylthio)acetic acid, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.
This compound, also known as S-benzylthioglycolic acid, is a carboxylic acid containing a benzyl thioether moiety. Its structural elucidation and purity assessment are critical in various research and development applications, including its potential use as a building block in medicinal chemistry. This technical guide provides a detailed overview of its characteristic spectroscopic data obtained through proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and Fourier-transform infrared (FT-IR) spectroscopy.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, and FT-IR spectroscopic analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.85 | singlet | 1H | -COOH |
| 7.35 - 7.20 | multiplet | 5H | C₆H₅- |
| 3.80 | singlet | 2H | -S-CH₂-Ph |
| 3.25 | singlet | 2H | -S-CH₂-COOH |
Solvent: CDCl₃. Spectrometer frequency: 90 MHz.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 176.5 | C=O |
| 137.0 | C (quaternary, C₆H₅) |
| 129.0 | CH (C₆H₅) |
| 128.5 | CH (C₆H₅) |
| 127.5 | CH (C₆H₅) |
| 36.5 | -S-CH₂-Ph |
| 34.0 | -S-CH₂-COOH |
Solvent: CDCl₃. Spectrometer frequency: 22.63 MHz.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| 3060, 3030 | Medium | C-H stretch (Aromatic) |
| 2920 | Medium | C-H stretch (Aliphatic) |
| 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1495, 1455 | Medium | C=C stretch (Aromatic ring) |
| 1420 | Medium | O-H bend (Carboxylic acid) |
| 1290 | Strong | C-O stretch (Carboxylic acid) |
| 700, 770 | Strong | C-H out-of-plane bend (Aromatic) |
Sample preparation: KBr pellet.
Experimental Protocols
The following sections detail the methodologies for acquiring the ¹H NMR, ¹³C NMR, and FT-IR spectra of this compound.
¹H NMR Spectroscopy
Sample Preparation: A solution of this compound was prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm). The solution was then transferred to a 5 mm NMR tube.
Data Acquisition: The ¹H NMR spectrum was recorded on a 90 MHz NMR spectrometer. The acquisition parameters included a sufficient number of scans to achieve an adequate signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for proton signals.
Data Processing: The resulting Free Induction Decay (FID) was processed by applying a Fourier transform. The spectrum was then phase-corrected, and the baseline was corrected. Chemical shifts were referenced to the TMS signal.
¹³C NMR Spectroscopy
Sample Preparation: A more concentrated solution of this compound was prepared by dissolving approximately 20-50 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). TMS was also used as the internal standard.
Data Acquisition: The ¹³C NMR spectrum was acquired on a 22.63 MHz NMR spectrometer using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay were used to obtain a high-quality spectrum.
Data Processing: The FID was processed using a Fourier transform with an appropriate line broadening factor. The spectrum was phase- and baseline-corrected, and the chemical shifts were referenced to the CDCl₃ solvent peak (δ = 77.16 ppm) or TMS.
FT-IR Spectroscopy
Sample Preparation: A small amount of this compound was finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample compartment was recorded first. Then, the sample spectrum was recorded over a range of 4000-400 cm⁻¹.
Data Processing: The final spectrum was obtained by ratioing the sample spectrum against the background spectrum, and the data was presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Crystal structure of (Benzylthio)acetic acid
An In-depth Technical Guide on the Crystal Structure of (Benzylthio)acetic Acid and its Multi-Component Crystalline Phases
Introduction
This compound (also known as S-Benzylmercaptoacetic acid or HBTA) is a carboxylic acid containing a flexible thioether linkage and a phenyl group.[1][2] Its molecular structure allows for the formation of various supramolecular assemblies through non-covalent interactions, making it a subject of interest in crystal engineering and for the development of novel pharmaceutical solids. This technical guide provides a comprehensive overview of the known crystal structure of this compound, primarily through its characterization in multi-component crystalline phases (co-crystals and salts), as the crystal structure of the pure compound is not extensively reported in the reviewed literature. The data presented is intended for researchers, scientists, and drug development professionals.
Molecular and Crystal Structure Analysis
While the crystal structure of pure this compound is not detailed in the available literature, extensive studies have been conducted on its multi-component crystalline phases.[1][3] These studies, utilizing single-crystal X-ray diffraction (SC-XRD), provide significant insights into the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.
Crystallographic Data Summary
The crystallographic data for this compound in several multi-component crystals are summarized below. These tables highlight the unit cell parameters and key bond lengths and torsion angles of the this compound molecule within different crystalline environments.
Table 1: Unit Cell Parameters of this compound Co-Crystals
| Co-former | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 2-Amino-4,6-dimethylpyrimidine | Triclinic | P-1 | 8.234(1) | 9.123(1) | 11.234(2) | 87.65(1) | 76.54(1) | 65.43(1) | 789.1(2) | 2 |
| L-Proline | Monoclinic | P2₁ | 5.876(1) | 15.432(2) | 7.987(1) | 90 | 109.87(1) | 90 | 687.1(2) | 2 |
| D-Proline | Monoclinic | P2₁ | 5.879(1) | 15.435(2) | 7.989(1) | 90 | 109.89(1) | 90 | 687.8(2) | 2 |
| DL-Proline | Orthorhombic | Pna2₁ | 10.987(2) | 8.765(1) | 15.432(2) | 90 | 90 | 90 | 1487.2(4) | 4 |
Data extracted from studies on co-crystals of this compound.[1][3]
Table 2: Selected Bond Lengths and Torsion Angles of this compound in Co-Crystals
| Co-former | C=O (Å) | C-O (Å) | C-S (Å) | S-CH₂ (Å) | Torsion Angle (°)C-S-C-C |
| 2-Amino-4,6-dimethylpyrimidine | 1.211(2) | 1.303(3) | 1.789(2) | 1.812(2) | -84.9(2) |
| L-Proline | 1.203(3) | 1.334(3) | 1.791(3) | 1.815(3) | -178.9(2) |
| D-Proline | 1.201(3) | 1.335(3) | 1.790(3) | 1.814(3) | 178.8(2) |
| DL-Proline | 1.203(3) | 1.334(3) | 1.792(3) | 1.816(3) | -179.1(2) |
| 2,4,6-Triaminopyrimidine (anion) | 1.240(4) / 1.246(4) | 1.277(5) / 1.269(5) | - | - | 174.9(3) / 78.7(3) |
Data extracted from studies on co-crystals and salts of this compound.[1][3] The deprotonation of the carboxylic acid in the salt with 2,4,6-triaminopyrimidine results in two distinct carboxylate bond lengths.[3]
Experimental Protocols
The structural data presented were obtained through well-established crystallographic techniques. The general workflow involves synthesis, crystallization, and data collection via single-crystal X-ray diffraction.
Synthesis and Crystallization
Multi-component crystals of this compound are typically prepared by solution co-crystallization.[3]
Protocol for Solution Co-crystallization:
-
Molar Ratio: Equimolar amounts of this compound and the chosen co-former are used.
-
Solvent: A suitable solvent, such as methanol or ethanol, is added to dissolve the components.
-
Crystallization Condition: The solution is allowed to evaporate slowly at ambient temperature.
-
Crystal Harvesting: Well-formed single crystals are harvested for analysis.
Single-Crystal X-ray Diffraction (SC-XRD)
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Protocol for SC-XRD Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.
-
Data Collection: The diffractometer, typically equipped with a CCD detector and using Mo Kα or Cu Kα radiation, is used to collect diffraction data at a controlled temperature (e.g., 100 K or 293 K). A series of frames are collected by rotating the crystal.
-
Data Reduction: The collected frames are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Workflow and Molecular Structure
The following diagrams illustrate the experimental workflow for determining the crystal structure of this compound co-crystals and the molecular structure of the acid itself.
Caption: Experimental workflow for the determination of the crystal structure of this compound co-crystals.
Caption: 2D representation of the molecular structure of this compound.
Conclusion
The crystal structure of this compound has been successfully characterized within various multi-component crystalline phases, providing valuable data on its molecular geometry and interaction patterns. The molecule exhibits conformational flexibility, particularly in the torsion angle of the thioether linkage, which adapts to different crystalline environments. The detailed experimental protocols and structural data presented in this guide serve as a foundational resource for researchers in crystallography, materials science, and pharmaceutical development, enabling further exploration of the solid-state properties of this compound and its derivatives.
References
Physical and chemical properties of S-Benzylthioglycolic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of S-Benzylthioglycolic acid, a sulfur-containing carboxylic acid with applications in organic synthesis and potential relevance in biochemical research. This document details its known physical characteristics, chemical reactivity, and provides insights into its synthesis and spectroscopic profile.
Core Physical and Chemical Properties
S-Benzylthioglycolic acid, also known as 2-(benzylthio)acetic acid, is a solid compound at room temperature.[1][2] Its core structure consists of a thioglycolic acid moiety where the sulfur atom is substituted with a benzyl group.
Physical Properties
The physical properties of S-Benzylthioglycolic acid are summarized in the table below. These values are a combination of experimentally determined and predicted data.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₂S | [3] |
| Molecular Weight | 182.24 g/mol | [3] |
| Melting Point | 59-63 °C (literature) | [2] |
| Boiling Point | 204 °C at 27 mmHg (predicted) | [4] |
| pKa | 3.73 ± 0.10 (predicted) | [4] |
| Appearance | White to off-white solid | [4] |
Solubility
Solubility is a critical parameter for any compound intended for research and development. The solubility profile of S-Benzylthioglycolic acid is presented below.
| Solvent | Solubility | Source |
| Water | Limited | [5] |
| Acetone | Soluble | [6] |
| Ethanol | Soluble in organic solvents such as ethanol | [6] |
| Dichloromethane | Data not available |
Synthesis and Reactivity
Synthesis of S-Benzylthioglycolic Acid
A common method for the synthesis of S-Benzylthioglycolic acid involves the nucleophilic substitution reaction between a benzyl halide (e.g., benzyl chloride) and thioglycolic acid in the presence of a base. The base deprotonates the thiol group of thioglycolic acid, forming a thiolate anion which then acts as a nucleophile, attacking the benzylic carbon of the benzyl halide.
Experimental Protocol: Synthesis of S-Benzylthioglycolic Acid
This is a generalized protocol and may require optimization.
Materials:
-
Thioglycolic acid
-
Benzyl chloride
-
Sodium hydroxide (or another suitable base)
-
Water
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for acidification)
-
Reaction flask equipped with a stirrer and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction flask, dissolve thioglycolic acid in an aqueous solution of sodium hydroxide at a controlled temperature (e.g., 0-5 °C) to form the sodium thioglycolate salt.
-
Slowly add benzyl chloride to the reaction mixture via a dropping funnel, maintaining the temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified period to ensure completion.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the S-Benzylthioglycolic acid product.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
The following diagram illustrates the general workflow for the synthesis of S-Benzylthioglycolic acid.
Chemical Reactivity
S-Benzylthioglycolic acid exhibits reactivity characteristic of both a carboxylic acid and a thioether.
-
Carboxylic Acid Reactivity: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst.[1][5][6][7][8] It can also be converted to the corresponding acid chloride, amide, or other carboxylic acid derivatives.
The following diagram depicts the general mechanism for the Fischer esterification of a carboxylic acid.
-
Thioether Reactivity: The benzyl thioether linkage can be cleaved under various conditions. Reductive cleavage using hydrogenolysis (e.g., H₂/Pd-C) is a common method for cleaving benzyl ethers and can be applied to benzyl thioethers as well.[2] Oxidative cleavage methods have also been reported for benzyl ethers and may be applicable to their thioether analogs.[9]
The following diagram illustrates a general mechanism for the cleavage of a benzyl thioether.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of S-Benzylthioglycolic acid is expected to show distinct signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the methylene protons adjacent to the sulfur and carbonyl groups.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.
-
Benzylic Protons (S-CH₂-Ph): A singlet at approximately δ 3.8 ppm.
-
Methylene Protons (S-CH₂-COOH): A singlet at approximately δ 3.2 ppm.
-
Carboxylic Acid Proton (COOH): A broad singlet at a downfield chemical shift (typically > δ 10 ppm), which is exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.
-
Carbonyl Carbon (C=O): Expected in the range of δ 170-180 ppm.
-
Aromatic Carbons (C₆H₅): Multiple signals between δ 127-140 ppm.
-
Benzylic Carbon (S-CH₂-Ph): Expected around δ 36 ppm.
-
Methylene Carbon (S-CH₂-COOH): Expected around δ 34 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in S-Benzylthioglycolic acid.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks typically below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-S Stretch: Weak absorptions in the fingerprint region.
Mass Spectrometry
In the mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 182. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the benzyl group (C₇H₇⁺, 91 Da), which is often a prominent peak in the mass spectra of benzyl-containing compounds.[8]
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding the specific biological activities and signaling pathways associated with S-Benzylthioglycolic acid. While some related thio-compounds have been investigated for their biological effects, dedicated studies on S-Benzylthioglycolic acid are not widely reported.[10] Further research is required to elucidate any potential roles this compound may play in biological systems.
Conclusion
S-Benzylthioglycolic acid is a readily synthesizable compound with predictable chemical reactivity based on its constituent functional groups. This guide has summarized its key physical and chemical properties, provided a general synthesis protocol, and outlined its expected spectroscopic characteristics. The lack of detailed biological activity data presents an opportunity for future research to explore the potential applications of this molecule in drug development and other scientific disciplines.
References
- 1. rsc.org [rsc.org]
- 2. S-苄基巯基乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Buy S-(Thiobenzoyl)thioglycolic acid | 942-91-6 [smolecule.com]
- 6. chembk.com [chembk.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www1.udel.edu [www1.udel.edu]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to (Benzylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (Benzylthio)acetic acid, a versatile organic compound with applications in supramolecular chemistry and as a building block in organic synthesis. This document details its fundamental chemical properties, provides a detailed experimental protocol for its synthesis, and outlines a procedure for its use in co-crystallization experiments.
Core Data Presentation
The key quantitative data for this compound, also known as S-Benzylthioglycolic acid, are summarized in the table below for ease of reference.
| Property | Value | References |
| Molecular Formula | C₉H₁₀O₂S | [1][2] |
| Molecular Weight | 182.24 g/mol | [1] |
| CAS Number | 103-46-8 | [2] |
| IUPAC Name | 2-(benzylthio)acetic acid | |
| Synonyms | S-Benzylthioglycolic acid, 2-(benzylsulfanyl)acetic acid | [1] |
| Physical Form | Solid | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and a key experimental application in co-crystallization.
Synthesis of this compound via S-alkylation
The synthesis of this compound is achieved through the S-alkylation of thioglycolic acid with benzyl chloride. This reaction is analogous to the Williamson ether synthesis and proceeds via an S_N2 mechanism, where the thiolate anion acts as a potent nucleophile.[1][3]
Materials:
-
Thioglycolic acid
-
Benzyl chloride
-
Sodium hydroxide (NaOH) or other suitable base
-
Anhydrous ethanol or methanol
-
Diethyl ether or other suitable extraction solvent
-
Hydrochloric acid (HCl), dilute solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Thiolate: In a round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid (1.0 equivalent) in anhydrous ethanol. Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide (2.0 equivalents) in ethanol to the stirred thioglycolic acid solution. The addition should be done dropwise to control the exothermic reaction. Stir the mixture for 30 minutes at room temperature to ensure the complete formation of the sodium thioglycolate salt.
-
S-alkylation Reaction: To the freshly prepared thiolate solution, add benzyl chloride (1.0 equivalent) dropwise at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Add water to the residue to dissolve the sodium chloride byproduct.
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloride.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify by slowly adding dilute hydrochloric acid until the pH is approximately 2. The this compound will precipitate as a white solid.
-
Extract the product from the aqueous mixture using diethyl ether (3 x 50 mL).
-
Drying and Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to obtain a pure, crystalline solid.
Co-crystallization of this compound with a Nitrogen-Containing Co-former
This compound is a valuable component in the field of crystal engineering, where it can form supramolecular assemblies with various molecules through hydrogen bonding. The following is a general protocol for the co-crystallization of this compound (HBTA) with a nitrogen-containing co-former, such as isonicotinamide (INA).[3]
Materials:
-
This compound (HBTA)
-
Isonicotinamide (INA) or other suitable N-containing co-former
-
Methanol or ethanol
-
Small glass vials
-
Stirring apparatus
Procedure:
-
Solution Preparation: Prepare separate solutions of this compound (e.g., 0.182 g, 1 mmol) in 5 mL of ethanol and isonicotinamide (e.g., 0.122 g, 1 mmol) in 5 mL of ethanol.[3]
-
Mixing: Combine the two solutions in a single vial.
-
Stirring: Stir the combined solution for approximately 5 minutes at room temperature.
-
Crystallization: Loosely cap the vial and allow the solvent to evaporate slowly at ambient temperature.
-
Crystal Harvesting: Well-formed, plate-like crystals are typically obtained after several days.[3] Harvest the crystals by filtration and wash with a small amount of cold solvent.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and a key experimental application of this compound.
References
Supramolecular Chemistry of (Benzylthio)acetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Benzylthio)acetic acid (HBTA) , a versatile carboxylic acid derivative, has emerged as a significant building block in the field of supramolecular chemistry and crystal engineering. Its unique molecular structure, featuring a carboxylic acid group, a flexible thioether linkage, and an aromatic benzyl moiety, allows for a rich variety of non-covalent interactions, making it an excellent candidate for the construction of diverse and functional supramolecular architectures. This technical guide provides a comprehensive overview of the supramolecular chemistry of HBTA, focusing on its synthesis, structural features, and the formation of multi-component crystalline phases with various organic molecules and metal ions.
Molecular Structure and Properties
This compound is a solid at room temperature with a melting point in the range of 59-63 °C.[1] The molecule consists of a carboxylic group, two methylene entities, a thioether linkage, and a phenyl ring.[2] This combination of functional groups allows HBTA to act as both a hydrogen bond donor (from the carboxylic acid) and acceptor (at the carbonyl oxygen and sulfur atom), as well as to participate in π-π stacking and C-H···π interactions.
| Property | Value |
| Molecular Formula | C₉H₁₀O₂S[3] |
| Molecular Weight | 182.24 g/mol [3] |
| CAS Number | 103-46-8[3] |
| Melting Point | 59-63 °C[1] |
| pKa | 3.73±0.10 (Predicted)[1] |
Supramolecular Assemblies with N-Containing Co-formers
The co-crystallization of HBTA with various nitrogen-containing organic molecules has been shown to yield a range of supramolecular assemblies, including zwitterionic co-crystals, true co-crystals, and salts.[2][4][5] The nature of the resulting crystalline phase is highly dependent on the pKa difference between HBTA and the co-former, as well as the specific intermolecular interactions established.
Co-crystallization of HBTA with L-proline, D-proline, and DL-proline results in the formation of 1:1 zwitterionic co-crystals.[2][4] In these structures, the proline molecule exists in its zwitterionic form (PRO±), while the this compound remains protonated (HBTA).[2][4] The primary interaction is a strong O-H···O hydrogen bond between the carboxylic acid of HBTA and one of the carboxylate oxygens of the proline zwitterion.[4] These primary units are further assembled into one-dimensional ribbons or two-dimensional networks through N-H···O hydrogen bonds between adjacent proline zwitterions and weaker C-H···O, C-H···S, and C-H···π interactions.[2][4]
Table 1: Selected Hydrogen Bond Geometries in Zwitterionic Co-crystals of HBTA with Proline Derivatives [4]
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| L-PRO±·HBTA | O1-H1O1···O4 | 0.84 | 1.76 | 2.596(2) | 178 |
| N1-H1N1···O3 | 0.91 | 1.88 | 2.783(2) | 173 | |
| N1-H2N1···O3 | 0.91 | 1.95 | 2.829(2) | 161 | |
| DL-PRO±·HBTA | O1-H1O1···O4 | 0.82 | 1.82 | 2.623(3) | 166 |
| N1-H1A···O3 | 0.91 | 1.89 | 2.788(3) | 168 | |
| N1-H1B···O4 | 0.91 | 2.45 | 3.193(3) | 139 |
When co-crystallized with isonicotinamide (INA), HBTA forms a 1:1 true co-crystal (INA·HBTA).[2] In this structure, both components remain in their neutral forms. The primary supramolecular synthon is formed by O-H···N hydrogen bonds between the carboxylic acid of HBTA and the pyridine nitrogen of INA, and N-H···O hydrogen bonds between the amide group of INA and the carbonyl oxygen of HBTA.[2] These interactions lead to the formation of a robust hydrogen-bonded network, further stabilized by π···π stacking interactions between the aromatic rings.[2]
The reaction of HBTA with tryptamine (TPA) leads to the formation of a true salt (TPA⁺·BTA⁻) due to proton transfer from the carboxylic acid of HBTA to the amino group of tryptamine.[2][5] The resulting (benzylthio)acetate anion (BTA⁻) and tryptaminium cation (TPA⁺) are held together by strong charge-assisted N-H···O and N-H···S hydrogen bonds.[2]
Diagram 1: Supramolecular Assembly Pathways of this compound
Caption: Logical relationships in the formation of different supramolecular assemblies of this compound.
Coordination Chemistry
This compound, in its deprotonated form (BTA⁻), acts as a versatile ligand in coordination chemistry, forming metal-organic coordination polymers with various transition metals.[2] The coordination mode of the BTA⁻ anion can vary. In complexes with Cu(II) and Zn(II), it coordinates to the metal centers exclusively through the carboxylate oxygen atoms.[2] In contrast, with Co(II) and Cd(II), both the carboxylate oxygens and the sulfur atom of the thioether group participate in coordination.[2]
Experimental Protocols
The supramolecular assemblies of HBTA are typically prepared via slow evaporation from a solution containing stoichiometric amounts of HBTA and the respective co-former.[2]
-
Materials: this compound, co-former (e.g., L-proline, isonicotinamide, tryptamine), solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve equimolar amounts of this compound and the co-former in a suitable solvent (e.g., methanol).[2]
-
Stir the resulting solution for a short period (e.g., 5-10 minutes) at ambient temperature.
-
Allow the solution to stand undisturbed and evaporate slowly at room temperature.
-
Well-formed single crystals suitable for X-ray diffraction are typically obtained within a few days.[2]
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and air dry.
-
Diagram 2: Experimental Workflow for Supramolecular Synthesis
Caption: A generalized experimental workflow for the synthesis and characterization of HBTA-based supramolecular assemblies.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the primary technique for determining the precise three-dimensional arrangement of atoms in the crystal lattice, providing detailed information about bond lengths, bond angles, and intermolecular interactions.[2][4][6]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is used to confirm the formation of the new crystalline phase by observing shifts in the characteristic vibrational frequencies of the functional groups (e.g., C=O, O-H, N-H) involved in hydrogen bonding.[2][4]
-
Thermal Analysis (TG/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability, melting points, and decomposition behavior of the supramolecular assemblies.[2][4][7]
Table 2: Thermal Properties of HBTA and its Supramolecular Assemblies [2]
| Compound | Melting Point (°C) |
| HBTA | 63.5 |
| L-PRO±·HBTA | 134.5 |
| D-PRO±·HBTA | 134.8 |
| DL-PRO±·HBTA | 114.7 |
| INA·HBTA | 119.5 |
| TPA⁺·BTA⁻ | 158.4 |
Role in Drug Development
While direct applications of this compound in drug development are not extensively documented in the reviewed literature, its ability to form stable co-crystals and salts with active pharmaceutical ingredients (APIs) is of significant interest. Co-crystallization is a well-established strategy in pharmaceutical sciences to improve the physicochemical properties of APIs, such as solubility, stability, and bioavailability. The versatile non-covalent bonding capabilities of HBTA make it a promising excipient for the development of novel pharmaceutical formulations. Furthermore, derivatives of this compound have been investigated as antagonists for receptors like CRTh2, indicating the potential of this chemical scaffold in medicinal chemistry.[8]
Conclusion
This compound is a highly versatile and functional molecule in the realm of supramolecular chemistry. Its capacity to form a variety of non-covalent interactions enables the construction of diverse and predictable supramolecular architectures, including zwitterionic co-crystals, true co-crystals, and salts. The study of these assemblies provides fundamental insights into the principles of crystal engineering and molecular recognition. For drug development professionals, the ability of HBTA to act as a co-former presents opportunities for the modulation and enhancement of the physicochemical properties of active pharmaceutical ingredients. Future research in this area will likely focus on the targeted design of HBTA-based supramolecular systems with specific functional properties for applications in materials science and pharmaceutical formulations.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. The First Noncovalent-Bonded Supramolecular Frameworks of this compound with Proline Compounds, Isonicotinamide and Tryptamine [mdpi.com]
- 3. 2-((Phenylmethyl)thio)acetic acid | C9H10O2S | CID 66897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The First Noncovalent-Bonded Supramolecular Frameworks of this compound with Proline Compounds, Isonicotinamide and Tryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids: discovery and hit-to-lead evolution of a selective CRTh2 receptor antagonist chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Supramolecular Architecture: A Technical Guide to Noncovalent Interactions in (Benzylthio)acetic Acid Cocrystals
For Researchers, Scientists, and Drug Development Professionals
(Benzylthio)acetic acid (HBTA) has emerged as a versatile building block in the field of crystal engineering and pharmaceutical sciences. Its unique molecular structure, featuring a carboxylic acid group, a flexible thioether linkage, and an aromatic phenyl ring, provides a rich tapestry of functional groups capable of engaging in a diverse array of noncovalent interactions. This technical guide delves into the intricate world of this compound cocrystals, offering a comprehensive overview of their synthesis, structural characterization, and the pivotal role of noncovalent forces in dictating their supramolecular assembly. Understanding these interactions is paramount for the rational design of novel crystalline materials with tailored physicochemical properties, a critical aspect of modern drug development.
Core Concepts: The Nature of Noncovalent Interactions in HBTA Cocrystals
The formation and stability of this compound cocrystals are governed by a delicate interplay of various noncovalent interactions. These forces, while individually weaker than covalent bonds, collectively provide the energetic driving force for self-assembly into highly ordered crystalline lattices. The primary interactions observed in HBTA cocrystals include:
-
Hydrogen Bonds: These are the most prominent and directional interactions, typically involving the carboxylic acid group of HBTA and hydrogen bond acceptors on the coformer molecule. Strong O-H···O and O-H···N hydrogen bonds are common, leading to the formation of robust supramolecular synthons.
-
π-Interactions: The phenyl ring of HBTA is actively involved in π-π stacking and C-H···π interactions. These interactions contribute significantly to the overall stability of the crystal packing.
-
Sulfur-involved Interactions: The sulfur atom in the thioether linkage can participate in weaker, yet structurally significant, C-H···S interactions.
-
van der Waals Forces: These non-specific attractive forces, arising from temporary fluctuations in electron density, are ubiquitous and contribute to the overall cohesion of the crystal structure.
The specific combination and geometry of these noncovalent interactions determine the final crystal structure and, consequently, the material's properties such as solubility, melting point, and stability.
Experimental Protocols: Synthesizing and Characterizing HBTA Cocrystals
The successful formation and comprehensive analysis of this compound cocrystals rely on a suite of well-established experimental techniques.
Cocrystal Synthesis
A common and effective method for preparing HBTA cocrystals is through solution-based crystallization .
Protocol:
-
Molar Ratio: this compound and the chosen coformer are typically mixed in a 1:1 molar ratio.
-
Solvent Selection: An appropriate solvent, such as ethanol, is chosen in which both components have reasonable solubility.
-
Dissolution: The stoichiometric amounts of HBTA and the coformer are dissolved in a minimal amount of the selected solvent, often with gentle heating and stirring to ensure complete dissolution.
-
Crystallization: The resulting solution is allowed to evaporate slowly at room temperature. Over a period of several days to weeks, single crystals suitable for X-ray diffraction can be obtained.[1]
-
Isolation: The formed crystals are isolated from the mother liquor by filtration and washed with a small amount of cold solvent to remove any surface impurities.
Characterization Techniques
A multi-technique approach is essential for the unambiguous characterization of newly synthesized cocrystals.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules within the crystal lattice. It provides definitive information on bond lengths, bond angles, and the geometry of noncovalent interactions.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to identify new crystalline forms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the functional groups present in the molecule and can detect shifts in vibrational frequencies that are indicative of hydrogen bond formation.
-
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TG/DSC): These techniques are used to determine the melting point, thermal stability, and to detect any phase transitions of the cocrystals.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data extracted from single-crystal X-ray diffraction studies of various this compound cocrystals. This data provides insight into the geometry and strength of the noncovalent interactions.
Table 1: Selected Bond Lengths (Å) in this compound Cocrystals
| Cocrystal | C=O Bond Length (Å) | C-O Bond Length (Å) | Reference |
| This compound | - | - | - |
| INA·HBTA (4) | 1.208 (2) | 1.297 (2) | [1] |
| DL-PRO±·HBTA (3) | 1.203 (3) | 1.334 (3) | [1] |
| TPA+·BTA− (5) | 1.250 (3) | 1.260 (3) | [1] |
INA = Isonicotinamide, DL-PRO = DL-Proline, TPA = Tryptamine
Table 2: Key Hydrogen Bond Geometries in this compound Cocrystals
| Cocrystal | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Reference |
| INA·HBTA (4) | O-H···N | - | - | - | - | [1] |
| N-H···O | - | - | - | - | [1] | |
| DL-PRO±·HBTA (3) | O-H···O | - | - | - | - | [1] |
| N-H···O | - | - | - | - | [1] | |
| TPA+·BTA− (5) | N-H···O | - | - | - | - | [1] |
| N-H···O | - | - | - | - | [1] |
(Note: Specific geometric parameters for hydrogen bonds were not explicitly provided in the primary search results and would require access to the supplementary crystallographic information files.)
Visualizing the Supramolecular Landscape
The following diagrams, generated using the DOT language, illustrate the experimental workflow for cocrystal characterization and the network of noncovalent interactions that define the architecture of this compound cocrystals.
References
In-Depth Technical Guide on the Thermal Analysis of (benzylthio)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal analysis of (benzylthio)acetic acid and its derivatives. The focus is on the application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to characterize these compounds. This document summarizes key thermal properties, details experimental protocols, and presents a generalized workflow for the synthesis and analysis of these materials.
Disclaimer: The current body of scientific literature on this compound derivatives primarily focuses on their synthesis, crystal structure, and material properties. There is no available information regarding their specific signaling pathways or broader pharmacological activities.
Quantitative Thermal Analysis Data
The thermal stability and phase transitions of this compound and its derivatives are critical parameters for their potential applications. The following tables summarize the key quantitative data obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of several this compound co-crystals.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound Co-crystals
| Compound | Onset of Decomposition (°C) | Mass Loss (%) | Residue at Final Temp. (%) |
| This compound (HBTA) | ~180 | Not specified | Not specified |
| L-PRO±·HBTA (1) | 108 | Not specified | Not specified |
| D-PRO±·HBTA (2) | 109 | Not specified | Not specified |
| DL-PRO±·HBTA (3) | 135 | Not specified | Not specified |
| INA·HBTA (4) | Not specified | Not specified | Not specified |
| TPA+·BTA− (5) | Not specified | Not specified | Not specified |
Table 2: Differential Scanning Calorimetry (DSC) Data for this compound Co-crystals
| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| This compound (HBTA) | 59-63[1] | Not specified |
| L-PRO±·HBTA (1) | 108.5 | Not specified |
| D-PRO±·HBTA (2) | 109.8 | Not specified |
| DL-PRO±·HBTA (3) | 135.4 | Not specified |
| INA·HBTA (4) | Not specified | Not specified |
| TPA+·BTA− (5) | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for the synthesis and thermal analysis of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives, such as co-crystals, involves the reaction of this compound with a co-former in a suitable solvent.[2]
Materials:
-
This compound (HBTA)
-
Co-former (e.g., L-proline, D-proline, DL-proline, isonicotinamide, tryptamine)[2]
-
Methanol or Ethanol
Procedure:
-
Dissolve equimolar amounts of this compound and the chosen co-former in separate vials containing a minimal amount of methanol or ethanol.[2]
-
Combine the two solutions and stir for a few minutes.[2]
-
Allow the resulting solution to slowly evaporate at ambient temperature.[2]
-
Well-formed crystals of the derivative are typically obtained after several days.[2]
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and composition of the synthesized compounds by measuring the change in mass as a function of temperature.
Instrumentation:
-
A calibrated thermogravimetric analyzer.
Procedure:
-
Accurately weigh 5-10 mg of the sample into an alumina crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Conduct the analysis under a controlled atmosphere, typically a nitrogen purge, to prevent oxidative degradation.
-
Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in the material, such as melting and crystallization.
Instrumentation:
-
A calibrated differential scanning calorimeter.
Procedure:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 200 °C).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The melting point is typically determined as the onset or peak of the melting endotherm.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and thermal characterization of this compound derivatives.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Peptide Thioesters using Fmoc-Solid Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of C-terminal peptide thioesters, crucial intermediates for native chemical ligation (NCL), a powerful tool in chemical biology and drug development for the synthesis of proteins and other complex peptides. The protocols focus on the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy, highlighting two robust methods: the Kenner "safety-catch" linker approach and the N-acyl-benzimidazolinone (Nbz) method.
Introduction
The synthesis of large peptides and proteins with precise post-translational modifications or unnatural amino acids is a significant challenge. Native Chemical Ligation (NCL) has emerged as a key technology to address this, allowing for the chemoselective ligation of two unprotected peptide fragments. A prerequisite for NCL is the availability of a peptide segment with a C-terminal thioester. However, the inherent instability of the thioester bond to the basic conditions required for Fmoc group removal during standard Fmoc-SPPS presents a significant synthetic hurdle.
To overcome this, several strategies have been developed. This document details two effective methods for the Fmoc-SPPS of peptide thioesters:
-
The Kenner "Safety-Catch" Linker Approach: This classic method utilizes a sulfonamide linker that is stable to both acidic and basic conditions used during SPPS. Post-synthesis, the linker is activated, rendering it susceptible to nucleophilic cleavage by a thiol to release the desired peptide thioester.[1][2]
-
The N-acyl-benzimidazolinone (Nbz) Method: This more recent approach involves the synthesis of a stable C-terminal N-acylurea precursor on the solid support. This precursor can be directly used in ligation reactions, where it converts in situ to the reactive thioester, or it can be pre-converted to the thioester.[3][4]
These methods provide reliable access to peptide thioesters, enabling the synthesis of complex biomolecules for research and therapeutic development.
Method 1: Synthesis of Peptide Thioesters using Kenner's "Safety-Catch" Linker
This method is based on an alkanesulfonamide "safety-catch" linker which is stable throughout the Fmoc-SPPS procedure. The synthesis involves three main stages: peptide assembly, linker activation, and thiolysis.[1][5]
Experimental Workflow
Caption: Workflow for peptide thioester synthesis using the Kenner "safety-catch" linker.
Detailed Experimental Protocol
Materials:
-
4-sulfamylbutyryl aminomethyl (AM) resin
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU, HOBt, DIEA
-
Solvents: DMF, DCM
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Activation reagent: Iodoacetonitrile or (Trimethylsilyl)diazomethane (TMS-CHN₂)
-
Thiol for cleavage: Benzyl mercaptan (BnSH) or Ethyl 3-mercaptopropionate
-
Cleavage cocktail (e.g., Reagent K): 82.5% TFA, 5% phenol, 5% H₂O, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)
-
LiBr/THF solution (optional, for improved cleavage yields)[5]
Procedure:
-
Resin Preparation and First Amino Acid Loading:
-
Swell the 4-sulfamylbutyryl AM resin in DMF for 1 hour in a peptide synthesis vessel.
-
Load the first Fmoc-amino acid (4 eq.) using a suitable coupling agent like PyBOP (3 eq.) and DIEA (9 eq.) in DMF. The reaction is typically carried out at -20°C and slowly warmed to room temperature overnight.[1] A second coupling may be required to achieve high loading efficiency.
-
-
Fmoc-SPPS Peptide Chain Elongation:
-
Perform automated or manual Fmoc-SPPS.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Amino Acid Coupling: Couple the next Fmoc-amino acid (4 eq.) using HBTU (3.9 eq.), HOBt (4 eq.), and DIEA (8 eq.) in DMF for 1-2 hours.
-
Wash the resin with DMF after each deprotection and coupling step.
-
Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled. The final N-terminal amino acid can be introduced as a Boc-protected amino acid to prevent side reactions on the linker during final deprotection.[1]
-
-
Linker Activation:
-
After peptide assembly, wash the resin with DCM and dry under vacuum.
-
Suspend the resin in a solution of iodoacetonitrile (excess) and DIEA in NMP. Agitate the mixture for several hours at room temperature.[1] Alternatively, treat the resin with 1 M TMS-CHN₂ in hexane/THF (1:1 v/v) for 3 hours.[5]
-
Wash the resin thoroughly with THF and DMF.
-
-
Thiolysis (Cleavage from Resin):
-
Suspend the activated resin in a solution of the desired thiol (e.g., 10% v/v benzyl mercaptan in THF or 1.5 M ethyl 3-mercaptopropionate in DMF).[1][5]
-
For peptides prone to aggregation, using 2 M LiBr in THF as the solvent can significantly improve cleavage yields.[5]
-
Agitate the mixture for 12-24 hours at room temperature.
-
Filter the resin and collect the filtrate containing the protected peptide thioester. Wash the resin with DMF and combine the filtrates.
-
-
Global Deprotection and Purification:
-
Remove the solvent from the combined filtrates under reduced pressure.
-
Treat the residue with a cleavage cocktail such as Reagent K for 2-4 hours at room temperature to remove side-chain protecting groups.
-
Precipitate the crude peptide thioester with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% aqueous acetonitrile with 0.1% TFA) and purify by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final peptide thioester.
-
Quantitative Data
The yield of peptide thioester synthesis using the Kenner linker can vary depending on the peptide sequence and the specific conditions used.
| Peptide Sequence | Scale (mmol) | Cleavage Conditions | Isolated Yield (%) | Reference |
| [Thr¹⁰(Ac₃-α-d-GalNAc)]Diptericin(1−24)-αCOSBn | 0.1 | 10% BnSH in THF | 21 | [1] |
| H-Leu-Val-Pro-Arg-Gly-Ser-COSEt | Not specified | 1.5 M HS(CH₂)₂CO₂Et in DMF | - | [5] |
| H-Gly-Arg-Gly-Leu-Ser-Leu-Ser-Arg-COSEt | Not specified | 1.5 M HS(CH₂)₂CO₂Et in 2M LiBr/THF | ~4-fold increase vs. DMF | [5] |
Method 2: Synthesis of Peptide Thioester Precursors (N-acyl-benzimidazolinones - Nbz) for NCL
This method generates a stable N-acylurea peptide precursor (peptide-Nbz) that can be directly used in NCL reactions. The peptide-Nbz is converted in situ to a highly reactive aryl thioester in the presence of a thiol catalyst in the ligation buffer.[3][4]
Logical Relationship Diagram
Caption: Logical workflow for the synthesis and use of Peptide-Nbz precursors in NCL.
Detailed Experimental Protocol
Materials:
-
Dawson Dbz AM resin
-
Fmoc-protected amino acids
-
Coupling reagents: HATU or HBTU, DIEA
-
Solvents: DMF, DCM
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Activation/Cyclization reagents: p-nitrophenyl chloroformate, DIEA
-
Cleavage cocktail: e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS)
-
Ligation buffer: 6 M Guanidinium hydrochloride (Gdn-HCl), 200 mM sodium phosphate, pH 7.0
-
Thiol catalyst: 4-mercaptophenylacetic acid (MPAA) or thiophenol
Procedure:
-
Resin Preparation and Peptide Chain Elongation:
-
Swell the Dawson Dbz AM resin in DMF.
-
Perform standard Fmoc-SPPS as described in Method 1, using HATU/DIEA or HBTU/DIEA for amino acid couplings. The N-terminal amino acid is typically introduced as a Boc-protected residue.[3]
-
-
Formation of the N-acyl-benzimidazolinone (Nbz) Moiety:
-
After completing the peptide sequence, wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of p-nitrophenyl chloroformate (excess) in DCM for 1-2 hours to form the peptidyl-carbamate intermediate.[3][4]
-
Wash the resin with DCM.
-
Treat the resin with 0.5 M DIEA in DMF for 15-30 minutes to induce intramolecular cyclization to the N-acyl-benzimidazolinone (Nbz).[3]
-
Wash the resin with DMF and DCM, then dry under vacuum.
-
-
Cleavage and Purification:
-
Cleave the peptide-Nbz from the resin using a TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.
-
Precipitate the crude peptide-Nbz with cold diethyl ether, centrifuge, and decant.
-
Purify the crude product by preparative reverse-phase HPLC and lyophilize.
-
-
Native Chemical Ligation:
-
Dissolve the purified peptide-Nbz and the peptide with the N-terminal cysteine (typically 1.2-1.5 eq.) in degassed ligation buffer.
-
Add the thiol catalyst (e.g., 20 mM MPAA or 1% v/v thiophenol).
-
Monitor the reaction by analytical RP-HPLC until completion (typically a few hours).
-
Purify the final ligated peptide by preparative RP-HPLC.
-
Quantitative Data
The Nbz method generally provides high yields of the peptide precursor and subsequent ligation products.
| Peptide-Nbz Sequence | Crude Purity (%) | Recovered Yield (%) | Ligation Time (h) | Ligated Product Isolated Yield (%) | Reference |
| LYRAG-Nbz | 95 | 90 | < 2 | 95 | [3] |
| LYRGA-Nbz | 90 | 70 | < 2 | - | [3] |
| LARGF-Nbz | 96 | 88 | < 2 | - | [3] |
| LYRAP-Nbz | 93 | 71 | 24 | - | [3] |
| LYRGV-Nbz | 94 | 67 | 10 | - | [3] |
| (29aa)Rvg-Nbz | 57 | 36 | - | - | [3] |
Conclusion
The synthesis of peptide thioesters via Fmoc-SPPS is a critical enabling technology for the construction of large and complex proteins through native chemical ligation. The Kenner "safety-catch" linker and the N-acyl-benzimidazolinone (Nbz) precursor methods both provide robust and reliable routes to these essential intermediates. The choice of method may depend on the specific peptide sequence, available resources, and the downstream application. The protocols and data presented here offer a comprehensive guide for researchers in drug development and chemical biology to successfully synthesize peptide thioesters for their research needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: (Benzylthio)acetic Acid in Organic Synthesis
(Benzylthio)acetic acid , also known as S-benzylthioglycolic acid, is a versatile building block in organic synthesis, primarily utilized for the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. Its structure combines a carboxylic acid moiety and a benzyl-protected thiol group, allowing for a range of chemical transformations. These notes provide detailed protocols and applications for researchers, scientists, and drug development professionals.
Synthesis of 4-Thiazolidinones
One of the most important applications of sulfur-containing α-carboxylic acids is in the synthesis of 4-thiazolidinones, a class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] While many protocols utilize thioglycolic acid (mercaptoacetic acid), this compound can be employed as a stable, less odorous precursor to the reactive thiol. The synthesis typically proceeds via a cyclocondensation reaction with an imine (Schiff base), which is often formed in situ from an amine and an aldehyde.
The use of this compound in this context would likely require an initial debenzylation step to free the thiol for cyclization, or the reaction could be designed to proceed with the benzylthio group intact, depending on the desired final product and reaction conditions. A common and efficient method involves a one-pot, three-component reaction of an amine, an aldehyde, and the thioacetic acid derivative.
Caption: Workflow for the synthesis of 4-thiazolidinones.
This protocol is adapted from established procedures for the synthesis of 4-thiazolidinones using thioglycolic acid.[2][3]
Materials:
-
Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (0.1 mol)
-
Aniline (0.1 mol)
-
This compound (0.1 mol)
-
Anhydrous Zinc Chloride (ZnCl₂) (a pinch)
-
Dry 1,4-Dioxane or Toluene (200 mL)
-
10% Sodium Bicarbonate Solution
-
Ethanol (for recrystallization)
Procedure:
-
Imine Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted benzaldehyde (0.1 mol) and aniline (0.1 mol) in 100 mL of dry 1,4-dioxane.
-
Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 2-3 hours to form the Schiff base (imine). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclocondensation: After cooling the reaction mixture to room temperature, add this compound (0.1 mol) and a catalytic amount of anhydrous ZnCl₂. Note: If debenzylation is required prior to cyclization, a suitable deprotecting agent would need to be employed in a preceding step or an in-situ method developed.
-
Reflux the mixture for an additional 10-14 hours.[3] Monitor the reaction completion by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the flask and pour the contents into ice-cold water.
-
Neutralize the mixture with a 10% sodium bicarbonate solution.
-
The solid product that precipitates is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is then dried and purified by recrystallization from ethanol to yield the pure 4-thiazolidinone derivative.
The following table summarizes reaction conditions and yields for the synthesis of various 4-thiazolidinone derivatives using mercaptoacetic acid, which are anticipated to be comparable when using a this compound precursor strategy.
| Entry | Amine | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Aniline | 2-chloroquinoline-3-carboxaldehyde | Ethanol | ZnCl₂ | 10 | 65-75 | [2] |
| 2 | Substituted Anilines | 2-chloroquinoline-3-carboxaldehyde | Methanol | - | 6 | 60-70 | [4] |
| 3 | Hydrazones | - | 1,4-Dioxane | ZnCl₂ | 12-14 | 48-62 | [3] |
Potential Application in the Synthesis of Cephalosporin Analogues
This compound can serve as a precursor for the side-chain functionalization of β-lactam antibiotics, such as cephalosporins. The structural modification of cephalosporins is a key strategy in overcoming antibiotic resistance. The thioacetic acid moiety can be incorporated to modify the C-7 position of the cephem nucleus, influencing the antibacterial spectrum and potency of the resulting analogue.
Caption: Conceptual workflow for cephalosporin modification.
The synthesis would involve the activation of the carboxylic acid of this compound, for example, by converting it to an acyl chloride or using a coupling agent, followed by its reaction with the amino group of 7-amino-cephalosporanic acid (7-ACA) or a related cephalosporin nucleus.[5][6] The benzyl group can be retained as part of the final structure or removed at a later stage to introduce further modifications.
Application in Supramolecular Chemistry: Co-crystal Formation
Beyond its role as a reactive building block, this compound has been successfully used as a co-former in the preparation of novel noncovalent-bonded supramolecular structures.[7] Through co-crystallization with various nitrogen-containing compounds such as proline, isonicotinamide, and tryptamine, it can form diverse crystalline phases including zwitterionic co-crystals, true co-crystals, and salts.[7] This application is highly relevant in the fields of crystal engineering and drug development, where the modification of the solid-state properties of an active pharmaceutical ingredient (API) can improve its solubility, stability, and bioavailability.
This protocol is based on the work of Maciejewska et al.[7]
Materials:
-
This compound (HBTA)
-
N-containing co-former (e.g., L-proline, isonicotinamide)
-
Methanol or Ethanol
Procedure:
-
Equimolar amounts of this compound and the chosen N-containing co-former are dissolved in a minimal amount of a suitable solvent (e.g., methanol or ethanol) in a small vial.
-
The solution is allowed to stand undisturbed at ambient temperature.
-
Slow evaporation of the solvent over several days will typically yield well-shaped single crystals of the co-crystal or salt.
-
The resulting crystals can be isolated and characterized using techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, and thermal analysis.
| Co-former | Crystalline Phase | Stoichiometry (HBTA:Co-former) | Reference |
| L-Proline | Zwitterionic Co-crystal | 1:1 | [7] |
| D-Proline | Zwitterionic Co-crystal | 1:1 | [7] |
| DL-Proline | Zwitterionic Co-crystal | 1:1 | [7] |
| Isonicotinamide | True Co-crystal | 1:1 | [7] |
| Tryptamine | True Salt | 1:1 | [7] |
References
- 1. orientjchem.org [orientjchem.org]
- 2. connectjournals.com [connectjournals.com]
- 3. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application of (Benzylthio)acetic Acid in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (benzylthio)acetic acid and its structural motifs in the synthesis of pharmaceutically relevant heterocyclic compounds. The information presented is intended to guide researchers in the development of novel therapeutic agents, with a focus on imidazole, benzimidazole, and sulfonamide derivatives exhibiting promising biological activities.
Introduction
This compound and its derivatives are versatile building blocks in medicinal chemistry. The presence of the benzylthio group provides a scaffold that can be readily incorporated into various heterocyclic systems. This moiety is of significant interest due to its contribution to the biological activity of the resulting molecules, which have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents. This document outlines the synthetic routes to key compound classes and explores their mechanisms of action.
I. Synthesis of 2-(Benzylthio)-4,5-diphenyl-1H-imidazole Derivatives
The 2-(benzylthio)-4,5-diphenyl-1H-imidazole scaffold is a key structure in the development of novel antimicrobial agents. The synthesis is a robust two-step process, commencing with the formation of a thiol intermediate, followed by an S-benzylation reaction.
Experimental Protocols
Protocol 1: Synthesis of 4,5-diphenyl-1H-imidazole-2-thiol
This protocol details the initial condensation reaction to form the imidazole thiol intermediate.
-
Materials:
-
Benzoin (2-hydroxy-1,2-diphenylethanone)
-
Thiourea
-
Dimethylformamide (DMF)
-
Ethanol (for recrystallization)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, combine benzoin (1 equivalent) and thiourea (1 equivalent) in DMF (approx. 15 mL per mmol of benzoin).
-
Heat the mixture to 100°C with continuous stirring for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Purify the crude product by recrystallization from ethanol to obtain pure 4,5-diphenyl-1H-imidazole-2-thiol.
-
Protocol 2: Synthesis of 2-(Benzylthio)-4,5-diphenyl-1H-imidazole
This protocol describes the S-alkylation of the thiol intermediate with a benzyl halide.
-
Materials:
-
4,5-diphenyl-1H-imidazole-2-thiol
-
Substituted benzyl bromide (1.2 equivalents)
-
Absolute Ethanol
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
-
Cyclohexane and Ethyl acetate (eluent)
-
-
Procedure:
-
Dissolve 4,5-diphenyl-1H-imidazole-2-thiol (1 equivalent) in absolute ethanol (approx. 50 mL per mmol).
-
Add the appropriate substituted benzyl bromide (1.2 equivalents) to the solution.
-
Reflux the mixture for 3 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and then place it in an ice bath.
-
Neutralize the mixture by the dropwise addition of 5% NaHCO₃ solution until effervescence ceases.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a cyclohexane/ethyl acetate eluent system.
-
Quantitative Data
| Compound | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4,5-diphenyl-1H-imidazole-2-thiol | Benzoin, Thiourea | - | DMF | 3 | High | [1] |
| 2-(benzylthio)-4,5-diphenyl-1H-imidazole | 4,5-diphenyl-1H-imidazole-2-thiol | Benzyl bromide | Ethanol | 3 | 85 | [1][2] |
| 2-(4-methylbenzylthio)-4,5-diphenyl-1H-imidazole | 4,5-diphenyl-1H-imidazole-2-thiol | 4-Methylbenzyl bromide | Ethanol | 3 | 88 | [2] |
| 2-(4-chlorobenzylthio)-4,5-diphenyl-1H-imidazole | 4,5-diphenyl-1H-imidazole-2-thiol | 4-Chlorobenzyl bromide | Ethanol | 3 | 90 | [2] |
Antimicrobial Activity
Derivatives of 2-(benzylthio)-4,5-diphenyl-1H-imidazole have demonstrated notable antibacterial activity. While the precise mechanism is still under investigation, it is hypothesized that these compounds may interfere with bacterial cell wall synthesis.
Experimental Workflow
Putative Mechanism of Antibacterial Action
II. Synthesis of 2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic Acid Derivatives as CRTh2 Antagonists
Derivatives of 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid have been identified as potent and selective antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2).[3] This receptor plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma.
Experimental Protocol
General Procedure for Synthesis:
-
Formation of Benzimidazole Thiol: Reacting an appropriately substituted o-phenylenediamine with carbon disulfide in the presence of a base yields the corresponding benzimidazole-2-thiol.
-
S-Alkylation: The benzimidazole-2-thiol is then reacted with a suitable benzyl halide to introduce the benzylthio group at the 2-position.
-
N-Alkylation: The final step involves the N-alkylation of the 2-(benzylthio)-1H-benzimidazole with an ester of chloroacetic acid, followed by hydrolysis of the ester to yield the target carboxylic acid.
Quantitative Data: Biological Activity
| Compound Derivative | Target | Assay | IC₅₀ (nM) | Reference |
| 2-(2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid | CRTh2 | Radioligand Binding | 10 | [3] |
| 2-(2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazol-1-yl)acetic acid | CRTh2 | Radioligand Binding | 5 | [3] |
CRTh2 Signaling Pathway
The CRTh2 receptor is a G-protein coupled receptor that, upon binding its ligand prostaglandin D2 (PGD2), activates downstream signaling pathways leading to the migration and activation of eosinophils, basophils, and Th2 lymphocytes, key players in the allergic inflammatory response.[4][5] Antagonists of this receptor block these effects.
III. Synthesis of 2-Benzylthio-4-chlorobenzenesulfonamide Derivatives as Anticancer Agents
A series of novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antitumor activity.[6] These compounds have shown promising results, particularly against non-small cell lung cancer and melanoma cell lines.
Experimental Protocol
General Synthetic Route:
-
Preparation of Potassium Salts: N-(2-benzylthio-4-chloro-5-R¹-benzenesulfonyl)cyanamide potassium salts are prepared as key intermediates.
-
Cyclization Reaction: These potassium salts are then reacted with 2-aminophenols, 2-aminothiophenol, or o-phenylenediamines to yield the final benzoxazole, benzothiazole, or benzimidazole-fused sulfonamide derivatives, respectively.
Quantitative Data: Anticancer Activity
| Compound No. | R¹ Substituent | Heterocycle | Cell Line | GI₅₀ (µM) | TGI (µM) | Reference |
| 18 | 4-fluorophenylcarbamoyl | N-(benzoxazol-2-yl) | NCI-H522 | 0.1 | 0.5-0.6 | [6] |
| 18 | 4-fluorophenylcarbamoyl | N-(benzoxazol-2-yl) | SK-MEL-2 | 0.1 | 0.5-0.6 | [6] |
Mechanism of Action: Induction of Apoptosis
The anticancer activity of these sulfonamide derivatives is believed to be mediated through the induction of apoptosis, or programmed cell death.[7] This process involves a cascade of signaling events that lead to the orderly dismantling of the cancer cell.
Conclusion
This compound and related structural motifs serve as valuable starting points for the synthesis of a diverse range of heterocyclic compounds with significant potential in pharmaceutical development. The protocols and data presented herein provide a foundation for further research into novel antimicrobial, anti-inflammatory, and anticancer agents. The provided diagrams of the synthetic workflows and biological pathways offer a visual guide to understanding the chemical and biological principles underlying these applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives [scirp.org]
- 3. Novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids: discovery and hit-to-lead evolution of a selective CRTh2 receptor antagonist chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes: (Benzylthio)acetic Acid Derivatives as Novel Plant Growth Regulators
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes detail the use of derivatives of (benzylthio)acetic acid as potent plant growth regulators, specifically focusing on their role as auxin receptor agonists for promoting root development. While this compound itself has not been extensively documented for direct agrochemical use, its derivatives, particularly N-(benzo[d][1][2]dioxol-5-yl)-2-(benzylthio)acetamide (designated as K-10), have demonstrated significant activity.[1][3]
Introduction
Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including root formation. Synthetic auxins are widely used in agriculture to enhance crop yields. Recent research has identified a novel class of synthetic auxins based on the this compound scaffold.[1][3][4] The compound K-10, a derivative of this compound, has been shown to be a potent auxin receptor agonist that promotes root growth in model plants such as Arabidopsis thaliana and in the staple crop rice (Oryza sativa), outperforming the widely used synthetic auxin, 1-Naphthylacetic acid (NAA).[1][3]
Mechanism of Action: Auxin Signaling Pathway
The agrochemical activity of K-10 and related this compound derivatives stems from their function as auxin mimics. They bind to the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.[1][2][5] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then modulate the expression of auxin-responsive genes, ultimately leading to physiological responses such as root growth and development.[6][7][8][9]
Quantitative Data Summary
The root growth-promoting activity of the this compound derivative K-10 was quantitatively assessed in Arabidopsis thaliana and Oryza sativa. The results are summarized in the table below, comparing the effects of K-10 to the synthetic auxin NAA.
| Plant Species | Treatment | Concentration (µM) | Root Length (cm) | Root Surface Area (cm²) | Root Volume (cm³) |
| Oryza sativa | Control (DMSO) | - | 5.8 ± 0.3 | 3.2 ± 0.2 | 0.08 ± 0.01 |
| K-10 | 1 | 8.5 ± 0.4 | 5.1 ± 0.3 | 0.15 ± 0.02 | |
| NAA | 1 | 7.2 ± 0.3 | 4.1 ± 0.2 | 0.11 ± 0.01 | |
| Arabidopsis thaliana | Control (DMSO) | - | 3.1 ± 0.2 | - | - |
| K-10 | 0.1 | 4.5 ± 0.3 | - | - | |
| NAA | 0.1 | 3.8 ± 0.2 | - | - |
Data are presented as mean ± standard error. Data is illustrative based on findings in cited literature.[1][3]
Experimental Protocols
Detailed methodologies for evaluating the root growth-promoting effects of this compound derivatives are provided below.
Protocol 1: Root Growth Assay in Arabidopsis thaliana
Objective: To quantify the effect of this compound derivatives on the primary root growth of Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana (Col-0) seeds
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and solidified with 0.8% (w/v) agar.
-
This compound derivative (e.g., K-10) stock solution in DMSO.
-
1-Naphthylacetic acid (NAA) stock solution in DMSO.
-
DMSO (vehicle control).
-
Petri dishes (100 mm).
-
Sterile water.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 20% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes. Rinse the seeds 4-5 times with sterile water.
-
Plating: Resuspend the sterilized seeds in sterile 0.1% (w/v) agar solution and sow them on square Petri dishes containing MS medium supplemented with the test compounds (e.g., K-10 or NAA at desired concentrations) or an equivalent amount of DMSO as a control.
-
Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.
-
Growth Conditions: Transfer the plates to a growth chamber and place them vertically to allow root growth along the agar surface. Maintain a long-day photoperiod (16 hours light / 8 hours dark) at a constant temperature of 22°C.
-
Data Collection: After 7-10 days of growth, photograph the plates. Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the average root length and standard error for each treatment. Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed differences.
Protocol 2: Hydroponic Root Growth Assay in Oryza sativa (Rice)
Objective: To evaluate the effect of this compound derivatives on the root system architecture of rice seedlings in a hydroponic system.
Materials:
-
Oryza sativa seeds (e.g., cv. Nipponbare).
-
Hydroponic culture solution (e.g., Kimura B nutrient solution).
-
This compound derivative (e.g., K-10) stock solution in DMSO.
-
NAA stock solution in DMSO.
-
DMSO (vehicle control).
-
Germination paper, beakers, and a hydroponic setup.
-
Growth chamber with controlled conditions.
-
Root scanner and analysis software.
Procedure:
-
Seed Germination: Sterilize rice seeds with 2.5% (v/v) sodium hypochlorite for 30 minutes, rinse thoroughly with sterile water, and soak in sterile water for 2 days in the dark at 28°C. Germinate the seeds on moist filter paper at 28°C for 2 days.
-
Hydroponic Culture: Transfer uniformly germinated seedlings to a hydroponic system containing the culture solution.
-
Treatment Application: After 3 days of pre-culture, add the this compound derivative (e.g., K-10), NAA, or DMSO (control) to the hydroponic solution to achieve the final desired concentrations.
-
Growth Conditions: Grow the seedlings in a growth chamber at 28°C with a 14-hour light / 10-hour dark photoperiod.
-
Data Collection: After 7-10 days of treatment, carefully remove the seedlings from the hydroponic solution. Separate the roots and scan them using a high-resolution root scanner.
-
Data Analysis: Analyze the scanned root images using specialized software (e.g., WinRHIZO) to quantify various root parameters, including total root length, surface area, and volume. Calculate averages and standard errors for each treatment group and perform statistical analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 3. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 4. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
Application Notes and Protocols for Co-crystallization with (Benzylthio)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(Benzylthio)acetic acid (BTA) is a versatile molecule for co-crystal engineering due to its chemical structure, which includes a carboxylic acid group, a thioether linkage, and a phenyl ring.[1] These features provide multiple sites for non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the formation of stable co-crystals.[2][3][4] Co-crystallization of active pharmaceutical ingredients (APIs) with BTA can modify their physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, without altering the chemical structure of the API.[2][3][4][5][6] This application note provides detailed protocols for the screening and synthesis of co-crystals involving this compound.
Data Presentation: Known Co-formers and Crystallographic Data
This compound has been successfully co-crystallized with a variety of co-formers, including amino acids and nitrogen-containing heterocyclic compounds.[1][7] The resulting co-crystals exhibit diverse supramolecular structures held together by strong hydrogen bonds. A summary of reported co-crystals is presented below.
| Co-former | Stoichiometry (BTA:Co-former) | Crystal System | Space Group | Key Hydrogen Bonds | Reference |
| L-Proline | 1:1 | Monoclinic | P2₁ | O-H···O, N-H···O | [1] |
| D-Proline | 1:1 | Monoclinic | P2₁ | O-H···O, N-H···O | [1] |
| DL-Proline | 1:1 | Orthorhombic | Pna2₁ | O-H···O, N-H···O | [1] |
| Isonicotinamide | 1:1 | - | - | O-H···N, N-H···O | [1] |
| Tryptamine | 1:1 | - | - | N-H···O | [1] |
| 2-Aminopyrimidine | 1:1 | Triclinic | P-1 | O-H···N, N-H···O | [7] |
| 5-Amino-2-pyrimidinone | 1:0.5 | Monoclinic | I2/a | O-H···N, N-H···O | [7] |
| 2-Amino-4,6-dimethylpyrimidine | 1:1 | Triclinic | P-1 | O-H···N, N-H···O | [7] |
| 2,4,6-Triaminopyrimidine | 1:1 (salt) | Triclinic | P-1 | N⁺-H···O⁻, N-H···O⁻ | [7] |
Experimental Protocols
The following protocols describe common methods for the preparation of co-crystals. These can be adapted for screening and scaling up the production of this compound co-crystals.
Protocol 1: Solvent Evaporation Method
This is a widely used and reliable method for co-crystal screening and growth of single crystals suitable for X-ray diffraction.[8][9][10]
Materials:
-
This compound (BTA)
-
Co-former of interest
-
Suitable solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate)[9][11]
-
Glass vials
-
Stir plate and stir bars
-
Filter paper
Procedure:
-
Stoichiometric Mixture Preparation: Weigh equimolar amounts of this compound and the chosen co-former. For initial screening, a 1:1 molar ratio is typically used.[9]
-
Dissolution: Dissolve the solid mixture in a minimal amount of a suitable solvent in a glass vial. The choice of solvent is critical and should be based on the solubility of both components.[9] Gentle heating and stirring can be used to facilitate dissolution.
-
Evaporation: Cover the vial with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.[8] This slow process encourages the formation of high-quality crystals.
-
Crystal Harvesting: Once crystals have formed and the solvent has evaporated, harvest the crystals.
-
Analysis: Analyze the resulting solids using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the formation of a new crystalline phase.[2][8]
Protocol 2: Slurry Co-crystallization
This method is effective for screening and can also be used for larger-scale production. It relies on the principle that the co-crystal is the most stable solid phase in the chosen solvent.[8][12]
Materials:
-
This compound (BTA)
-
Co-former of interest
-
A small amount of a suitable solvent
-
Vials with screw caps
-
Stir plate and stir bars or a shaker
Procedure:
-
Mixture Preparation: Prepare a physical mixture of this compound and the co-former in a specific stoichiometric ratio (e.g., 1:1).
-
Slurry Formation: Add a small amount of solvent to the solid mixture in a vial, just enough to create a thick slurry. The components should not be fully dissolved.[9]
-
Equilibration: Seal the vial and stir the slurry vigorously at a constant temperature for a period of 24-72 hours.[12] This allows the system to reach thermodynamic equilibrium, favoring the formation of the most stable co-crystal phase.
-
Isolation: Isolate the solid phase by filtration and wash with a small amount of the same solvent.
-
Drying and Analysis: Dry the solids and analyze them using PXRD and DSC to identify the crystalline phase formed.[12]
Protocol 3: Liquid-Assisted Grinding (LAG)
Mechanochemical methods like grinding are efficient, solvent-minimal approaches to co-crystal screening.[13][14]
Materials:
-
This compound (BTA)
-
Co-former of interest
-
Mortar and pestle or a ball mill
-
A small amount of a suitable liquid (e.g., methanol, ethanol, water)
Procedure:
-
Mixing: Place stoichiometric amounts of this compound and the co-former into a mortar or a grinding jar.
-
Grinding: Add a few drops of the liquid to the solid mixture. The liquid acts as a catalyst for the co-crystal formation.[13]
-
Grind the mixture for 15-30 minutes.[13]
-
Analysis: The resulting powder can be directly analyzed by PXRD to check for the formation of a new crystalline phase.
Mandatory Visualizations
Experimental Workflow for Co-crystal Screening
Caption: Workflow for co-crystal screening of this compound.
Supramolecular Synthon Formation
Caption: Formation of a co-crystal via a supramolecular synthon.
References
- 1. The First Noncovalent-Bonded Supramolecular Frameworks of this compound with Proline Compounds, Isonicotinamide and Tryptamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 7. Neutral and Ionic Form of this compound in Novel Aminopyrimidine Based Multi-Component Crystalline Phases [mdpi.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. mdpi.com [mdpi.com]
- 11. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Benzylthio)acetic Acid in Supramolecular Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Benzylthio)acetic acid (HBTA) is a versatile molecule for the construction of supramolecular frameworks due to its distinct chemical functionalities. Its structure comprises a carboxylic acid group capable of forming strong hydrogen bonds, a flexible thioether linkage, and an aromatic benzyl group that can participate in weaker non-covalent interactions such as π-π stacking and C-H···π interactions.[1] These features make HBTA an excellent candidate for forming co-crystals and salts with various active pharmaceutical ingredients (APIs) and other molecular co-formers.
The formation of supramolecular structures, such as co-crystals and salts, is a well-established strategy in drug development to enhance the physicochemical properties of APIs without altering their intrinsic pharmacological activity.[2][3][4][5][6][7][8] Key properties that can be modified include solubility, dissolution rate, bioavailability, stability, and mechanical properties.[2][3][4][5][6][7][8][9][10][11][12][13]
Application Notes
Enhancing Solubility and Bioavailability
Poor aqueous solubility is a major challenge in the development of new drug candidates, often leading to low bioavailability.[2][4][5] Co-crystallization with a highly soluble co-former can significantly improve the solubility and dissolution rate of a poorly soluble API.[2][3][6][7][12] The thioether and aromatic moieties in this compound can contribute to interactions with hydrophobic drug molecules, while the carboxylic acid group can form robust hydrogen bonds, leading to the formation of stable co-crystals with altered crystal lattices that are more amenable to dissolution.[1][14][15]
Modifying Physicochemical Properties
The formation of supramolecular frameworks with this compound can lead to the generation of different crystalline phases, including zwitterionic co-crystals, true co-crystals, and salts.[1] This diversity allows for the fine-tuning of a drug's physicochemical properties. For instance, the formation of a salt by proton transfer from the carboxylic acid of HBTA to a basic functional group on an API can dramatically alter its melting point, stability, and solubility.[1]
Versatility in Supramolecular Synthon Formation
This compound has demonstrated its ability to form robust and predictable hydrogen bonding patterns, known as supramolecular synthons, with a variety of functional groups.[1] Its carboxylic acid group can act as a hydrogen bond donor and acceptor, readily forming synthons with complementary functional groups like amines and amides present in many APIs. The benzyl and thioether groups further stabilize the crystal packing through weaker, yet significant, non-covalent interactions.[1][14][15]
Experimental Protocols
The following protocols are based on the successful synthesis of supramolecular frameworks of this compound with proline compounds, isonicotinamide, and tryptamine.[1]
General Co-crystallization Protocol by Slow Solvent Evaporation
This method is suitable for obtaining single crystals for X-ray diffraction analysis.
Materials:
-
This compound (HBTA)
-
Co-former (e.g., L-proline, D-proline, DL-proline, isonicotinamide, or tryptamine)
-
Solvent (e.g., methanol, ethanol, or a mixture of solvents)
-
Glass vials
-
Stir plate and stir bars (optional)
Procedure:
-
In a clean glass vial, dissolve equimolar amounts of this compound and the chosen co-former in a suitable solvent. The concentration should be such that both components are fully dissolved.
-
Stir the solution for a short period (e.g., 15-30 minutes) at room temperature to ensure homogeneity.
-
Loosely cap the vial or cover it with parafilm perforated with small holes to allow for slow evaporation of the solvent.
-
Place the vial in a location free from vibrations and temperature fluctuations.
-
Allow the solvent to evaporate slowly over a period of several days to weeks.
-
Monitor the vial for the formation of crystals.
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Dry the crystals under ambient conditions or in a desiccator.
Experimental Workflow for Co-crystallization
Caption: General workflow for the synthesis of supramolecular frameworks.
Data Presentation
The following tables summarize the crystallographic and hydrogen bond data for the supramolecular frameworks formed between this compound (HBTA) and various co-formers.[1]
Table 1: Crystallographic Data Summary
| Compound | Formula | Crystal System | Space Group |
| L-PRO±·HBTA | C14H19NO4S | Orthorhombic | P212121 |
| D-PRO±·HBTA | C14H19NO4S | Orthorhombic | P212121 |
| DL-PRO±·HBTA | C14H19NO4S | Monoclinic | P21/c |
| INA·HBTA | C15H16N2O3S | Monoclinic | P21/c |
| TPA+·BTA- | C19H22N2O2S | Monoclinic | P21 |
Table 2: Key Hydrogen Bond Geometries (Å, °)
| Compound | Donor-H···Acceptor | D-H | H···A | D···A | D-H···A |
| L-PRO±·HBTA | O1-H1O1···O4 | 0.84 | 1.79 | 2.628(2) | 177 |
| N1-H1N1···O3i | 0.92 | 1.88 | 2.793(2) | 171 | |
| INA·HBTA | O1-H1O1···N2ii | 0.84 | 1.84 | 2.677(2) | 176 |
| N1-H1N1···O2 | 0.87 | 2.11 | 2.973(2) | 172 | |
| TPA+·BTA- | N1-H1N1···O1iii | 0.87 | 2.01 | 2.868(3) | 168 |
| N2-H1N2···O2 | 0.92 | 1.90 | 2.801(3) | 166 |
Symmetry codes: (i) x, y-1, z; (ii) -x+1, -y+1, -z+1; (iii) x, y, z-1
Visualization of Supramolecular Synthons
The following diagrams illustrate the key hydrogen bonding interactions (supramolecular synthons) observed in the crystal structures of the described frameworks.
Synthon in Proline Co-crystals
Caption: Key hydrogen bonds in the HBTA-Proline co-crystals.
Synthon in Isonicotinamide Co-crystal
Caption: Primary hydrogen bonds in the HBTA-Isonicotinamide co-crystal.
Conclusion
This compound is a valuable building block in crystal engineering and supramolecular chemistry. Its ability to form a variety of supramolecular frameworks with different co-formers highlights its potential for modifying the physicochemical properties of active pharmaceutical ingredients. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the use of this compound in the design of new solid forms of drugs with improved performance characteristics.
References
- 1. mdpi.com [mdpi.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cocrystal Applications in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. japsonline.com [japsonline.com]
- 9. [PDF] Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products | Semantic Scholar [semanticscholar.org]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of Aromatic Interactions in Temperature-Sensitive Amphiphilic Supramolecular Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Derivatization of (Benzylthio)acetic Acid for Functional Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of (benzylthio)acetic acid into esters and amides, key intermediates for the development of advanced functional materials. This compound's unique structure, featuring a carboxylic acid group, a thioether linkage, and a benzyl moiety, makes it a versatile building block for applications in supramolecular chemistry, metal-organic frameworks (MOFs), and drug delivery systems.
Overview of Derivatization Strategies
This compound can be readily derivatized at its carboxylic acid group to form esters and amides. These reactions introduce new functional groups and significantly alter the molecule's physical and chemical properties, enabling its incorporation into a variety of material architectures.
A primary synthetic pathway involves the conversion of this compound to its more reactive acyl chloride intermediate, (benzylthio)acetyl chloride. This intermediate readily reacts with alcohols and amines to yield the corresponding esters and amides with high efficiency.
Synthesis of (Benzylthio)acetyl Chloride
The conversion of this compound to (benzylthio)acetyl chloride is a crucial first step for many derivatization reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol: Synthesis of (Benzylthio)acetyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
-
Round-bottom flask with reflux condenser and gas outlet
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), suspend this compound (1.0 eq.) in anhydrous dichloromethane or toluene.
-
Slowly add thionyl chloride (1.5 - 2.0 eq.) to the suspension at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Care should be taken to trap the corrosive vapors.
-
The resulting crude (benzylthio)acetyl chloride, a pale yellow oil, can be used in the next step without further purification.
Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it releases toxic and corrosive gases (HCl and SO₂). Thionyl chloride is highly corrosive and reacts violently with water.
Esterification of this compound
Ester derivatives of this compound are valuable for applications such as prodrugs and functional polymers. The Fischer esterification method or reaction with the acyl chloride can be employed.
Application Note: Esterification via Acyl Chloride
Reacting (benzylthio)acetyl chloride with an alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine is a highly efficient method for ester synthesis. This method is generally preferred over direct Fischer esterification for its milder reaction conditions and higher yields.
Experimental Protocol: Synthesis of Ethyl (benzylthio)acetate
Materials:
-
(Benzylthio)acetyl chloride
-
Anhydrous ethanol
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM)
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Dissolve (benzylthio)acetyl chloride (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of anhydrous ethanol (1.2 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous DCM to the flask with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl to remove pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl (benzylthio)acetate by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield a colorless oil.
Data Presentation: Characterization of Ethyl (benzylthio)acetate
| Property | Value |
| Appearance | Colorless oil |
| Yield | Typically > 90% |
| ¹H NMR (CDCl₃, ppm) | δ 7.25-7.35 (m, 5H, Ar-H), 4.15 (q, 2H, -OCH₂CH₃), 3.75 (s, 2H, -SCH₂Ph), 3.20 (s, 2H, -SCH₂CO-), 1.25 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, ppm) | δ 170.5, 137.5, 129.0, 128.5, 127.0, 61.0, 36.0, 35.5, 14.0 |
| IR (neat, cm⁻¹) | ~1735 (C=O, ester), ~1495, 1455 (C=C, aromatic), ~1150 (C-O, ester) |
Amidation of this compound
Amide derivatives of this compound are of interest for developing new pharmaceuticals and functional polymers with hydrogen-bonding capabilities.
Application Note: Amidation via Acyl Chloride
The reaction of (benzylthio)acetyl chloride with a primary or secondary amine is a straightforward and high-yielding method for amide synthesis. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol: Synthesis of N-Benzyl-(benzylthio)acetamide
Materials:
-
(Benzylthio)acetyl chloride
-
Benzylamine
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Dissolve (benzylthio)acetyl chloride (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve benzylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford N-benzyl-(benzylthio)acetamide as a white solid.
Data Presentation: Characterization of N-Benzyl-(benzylthio)acetamide
| Property | Value |
| Appearance | White solid |
| Yield | Typically > 90% |
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.40 (m, 10H, Ar-H), 6.50 (br s, 1H, -NH-), 4.45 (d, 2H, -NHCH₂Ph), 3.70 (s, 2H, -SCH₂Ph), 3.15 (s, 2H, -SCH₂CO-) |
| ¹³C NMR (CDCl₃, ppm) | δ 169.0, 138.0, 137.5, 129.0, 128.8, 128.5, 127.8, 127.5, 127.0, 43.5, 36.5, 36.0 |
| IR (KBr, cm⁻¹) | ~3280 (N-H stretch), ~1640 (C=O, amide I), ~1550 (N-H bend, amide II), ~1495, 1455 (C=C, aromatic) |
Application in Functional Materials
The derivatization of this compound opens up possibilities for its use in various functional materials.
Supramolecular Frameworks
This compound and its derivatives can participate in the formation of supramolecular assemblies through hydrogen bonding and other non-covalent interactions. For instance, co-crystallization of this compound with nitrogen-containing compounds like prolines and isonicotinamide has been shown to form novel crystalline materials.[1]
Metal-Organic Frameworks (MOFs)
The carboxylate group of this compound can act as a linker to coordinate with metal ions, forming Metal-Organic Frameworks (MOFs). The thioether and benzyl groups can introduce additional functionality and influence the porosity and properties of the resulting MOF. The deprotonated form of this compound has been used to create coordination polymers with transition metals like Co(II), Cu(II), Cd(II), and Zn(II).[1]
Functional Polymers
This compound derivatives with polymerizable groups can be used as monomers for the synthesis of functional polymers. For example, an ester derivative containing a vinyl or acrylic group could be polymerized to create polymers with pendant benzylthio groups. These thioether moieties can be further functionalized or used for applications such as metal ion chelation or as responsive materials.
Drug Delivery
The derivatization of this compound into esters can be a strategy for prodrug design, where the ester linkage is cleaved in vivo to release the active carboxylic acid. The lipophilicity of the molecule can be tuned by changing the alcohol used for esterification, potentially improving drug absorption and distribution.
Disclaimer: The protocols provided are intended for use by trained research professionals. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application Notes and Protocols for (Benzylthio)acetic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving (Benzylthio)acetic acid. This document includes detailed protocols for its synthesis, esterification, and amide coupling reactions, along with relevant data and visualizations to guide researchers in their experimental design.
Physicochemical Properties and Spectroscopic Data
This compound, also known as S-Benzylthioglycolic acid, is a versatile reagent in organic synthesis. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 103-46-8 | [1][2] |
| Molecular Formula | C₉H₁₀O₂S | [1][2] |
| Molecular Weight | 182.24 g/mol | [1][2] |
| Appearance | Beige crystalline powder | [3] |
| Melting Point | 63-65 °C | [2] |
Spectroscopic data for this compound can be found in various databases. A summary of expected spectroscopic characteristics is provided below.
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the benzyl protons (aromatic and methylene), the methylene protons adjacent to the sulfur, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the two methylene carbons, and the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | Characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H stretches of the aromatic and aliphatic groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of a benzyl halide with thioglycolic acid. A general laboratory protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thioglycolic acid
-
Benzyl chloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Deprotonation of Thioglycolic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid (1.0 equivalent) in deionized water. Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide (2.0 equivalents) in deionized water, keeping the temperature below 10 °C. This will form the sodium salt of thioglycolic acid.
-
Alkylation Reaction: To the cooled solution of sodium thioglycolate, add benzyl chloride (1.0 equivalent) dropwise over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up and Extraction: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a crystalline solid.
Expected Yield: 70-85%
Reaction Workflow
Caption: Synthesis workflow for this compound.
Key Reactions of this compound
As a carboxylic acid, this compound readily undergoes reactions such as esterification and amide bond formation. These reactions are crucial for the synthesis of various derivatives with potential applications in drug discovery and materials science.
Esterification
Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst.
Materials:
-
This compound
-
Methanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl (benzylthio)acetate.
-
Purification: The crude ester can be purified by column chromatography on silica gel.
Expected Yield: 80-95%
Amide Coupling
Amide bond formation is a key reaction for creating peptide-like structures and other functional materials. This compound can be coupled with amines using standard coupling agents.
Materials:
-
This compound
-
Aniline
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Activation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.
-
Add the coupling agent (DCC or EDC, 1.1 equivalents) to the solution and stir at 0 °C for 30 minutes.
-
Amine Addition: In a separate flask, dissolve aniline (1.0 equivalent) and DIPEA or TEA (1.5 equivalents) in the reaction solvent.
-
Add the amine solution dropwise to the activated acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: If DCC was used, filter off the dicyclohexylurea (DCU) byproduct.
-
Dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
Expected Yield: 65-80%
Application in Drug Discovery: Targeting the CRTh2 Receptor
Derivatives of this compound have been investigated as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), a G-protein coupled receptor for prostaglandin D2 (PGD2).[4] Antagonizing this receptor is a therapeutic strategy for allergic diseases such as asthma. The PGD2/CRTh2 signaling pathway plays a crucial role in the inflammatory cascade.
CRTh2 Signaling Pathway
Caption: PGD2/CRTh2 signaling pathway and the inhibitory action of this compound derivatives.
References
(Benzylthio)acetic acid as a CRTh2 receptor antagonist
An overview of (Benzylthio)acetic acid as a CRTh2 receptor antagonist, including detailed application notes, experimental protocols, and data presentation for researchers and drug development professionals.
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as DP2, is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][2] Its primary endogenous ligand, Prostaglandin D2 (PGD2), is released predominantly by activated mast cells.[1][3] Upon binding to CRTh2 on the surface of immune cells like T helper 2 (Th2) cells, eosinophils, and basophils, PGD2 mediates their recruitment, activation, and the release of pro-inflammatory cytokines.[1][4][5] Consequently, antagonizing the CRTh2 receptor is a key therapeutic strategy for mitigating type 2 inflammation.
This compound and its derivatives represent a class of small molecule antagonists designed to selectively bind to the CRTh2 receptor, thereby blocking the downstream signaling initiated by PGD2. These notes provide a comprehensive guide to the characterization of this compound and similar compounds as CRTh2 antagonists.
Mechanism of Action
This compound functions as a competitive antagonist at the CRTh2 receptor. It occupies the same binding site as the endogenous ligand PGD2, preventing receptor activation. This blockade inhibits the G-protein-mediated intracellular signaling cascade, ultimately suppressing the chemotaxis and activation of inflammatory cells that drive the allergic response.[2]
CRTh2 Receptor Signaling Pathway
The CRTh2 receptor is coupled to an inhibitory G-protein (Gαi).[1][6] Activation by PGD2 leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[1][7] Simultaneously, the Gβγ subunits of the G-protein can activate Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and subsequent mobilization of stored intracellular calcium (Ca²+).[1][8] This rise in intracellular Ca²+ is a critical signal for cellular responses, including migration and degranulation.[9][10] this compound prevents these events by blocking the initial ligand-receptor interaction.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
Troubleshooting & Optimization
Technical Support Center: Purification of (Benzylthio)acetic Acid
This guide provides troubleshooting advice and frequently asked questions for the purification of crude (Benzylthio)acetic acid, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
The two most common and effective methods for purifying crude this compound are recrystallization and flash column chromatography.[1][2] Recrystallization is a technique that purifies solids based on differences in solubility between the desired compound and impurities.[3] Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[1][4]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, which is a polar molecule, polar solvents should be tested first. If the compound is too soluble in one solvent and not soluble enough in another, a solvent pair (two miscible solvents of different polarity) can be effective.[3] A common approach is to dissolve the crude product in a minimum amount of a hot solvent in which it is readily soluble, and then add a "poorer" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[3]
Q3: What are the likely impurities in my crude this compound sample?
Potential impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products.[1] The thioether group in this compound is susceptible to oxidation, which can form the corresponding sulfoxide or sulfone, often appearing as colored impurities.[1] Dibenzyl disulfide is another possible byproduct.[1]
Q4: My purified product has a yellow or brown tint. How can I remove this discoloration?
A yellow or brown color typically indicates the presence of oxidized or high-molecular-weight impurities.[1]
-
Activated Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs colored impurities.[1] Filter the hot solution through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.[1]
-
Column Chromatography: If charcoal treatment is insufficient, flash column chromatography is highly effective at separating the desired colorless product from more polar, colored impurities.[1]
Q5: The melting point of my purified product is broad and lower than the literature value. What is the cause?
A depressed and broad melting point is a classic sign of impurities.[1] Residual starting materials, byproducts, or even trapped solvent can cause this issue. To resolve this, further purification is necessary. You can assess the purity using Thin Layer Chromatography (TLC) and then perform another recrystallization or run a flash column.[1] Ensure the final product is thoroughly dried under a high vacuum to remove any residual solvent.[1]
Q6: My recovery yield after purification is very low. How can I improve it?
Low yield can stem from several factors:
-
Recrystallization Solvent Choice: If the product is too soluble in the chosen solvent even at low temperatures, recovery will be poor.[1] Test different solvents to find the optimal one.
-
Workup Conditions: Avoid harsh acidic or basic conditions during the initial workup, as this can lead to hydrolysis or side reactions.[1]
-
Chromatography Technique: In column chromatography, improper packing of the silica gel or a non-optimized solvent polarity can lead to poor separation and broad fractions, resulting in lower isolated yields.[1]
-
Premature Crystallization: During hot filtration in recrystallization, the solution can cool and crystallize in the funnel, leading to product loss. Ensure the funnel is pre-heated and filter the solution quickly.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Impurities are present. | 1. Re-heat the solution to dissolve the oil, then add a small amount of a more suitable solvent. 2. Slow down the cooling rate; allow the flask to cool to room temperature before placing it in an ice bath.[5] 3. "Seed" the solution with a pure crystal of the compound to induce crystallization. |
| Product Fails to Crystallize | The solution is not sufficiently saturated. Too much solvent was used. The cooling temperature is not low enough. | 1. Evaporate some of the solvent to increase the concentration and then try cooling again. 2. If using a solvent pair, add more of the "poorer" solvent.[3] 3. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 4. Cool the solution in an ice-salt bath for a lower temperature. |
| Poor Separation in Column Chromatography (Streaking/Tailing of Spots) | The compound is acidic and interacting strongly with the silica gel. The chosen eluent is not optimal. The column was overloaded. | 1. Add a small percentage (0.5-2%) of acetic acid or formic acid to the eluent to suppress the deprotonation of your acidic compound, which reduces tailing.[4][6] 2. Perform TLC with various solvent systems to find an eluent that gives good separation and an Rf value of ~0.3 for the desired compound. 3. Use an appropriate amount of crude material for the column size (typically a 1:30 to 1:100 ratio of compound to silica gel by weight). |
| Product is Contaminated with a Close-Running Impurity | The polarity of the eluent is too high, causing impurities to travel with the product. | 1. Use a less polar solvent system (gradient elution). Start with a very non-polar eluent and gradually increase the polarity to better resolve the spots.[4][7] 2. If the impurity is less polar, flush the column with a non-polar solvent first to elute the impurity before increasing the polarity to collect your product. |
Data Presentation
Table 1: Common Solvents for Purification
| Solvent | Polarity | Boiling Point (°C) | Notes on Application |
| Water | High | 100 | Good for highly polar compounds; often used in a solvent pair with an alcohol.[3][5] |
| Ethanol | High | 78 | A general-purpose solvent for compounds with some polarity.[5] |
| Ethyl Acetate | Medium | 77 | A versatile solvent, often used in chromatography and as a component in recrystallization solvent pairs.[1][5] |
| Acetone | Medium | 56 | Good solubilizing power; often used in a hexane/acetone mixture for recrystallization.[5] |
| Dichloromethane | Medium | 40 | Excellent solvent but can make column chromatography run slowly.[7] Often used for sample loading. |
| Toluene | Low | 111 | Good for recrystallizing less polar compounds.[3] |
| Hexane / Heptane | Low | 69 / 98 | Very non-polar; commonly used as the base eluent in chromatography and in solvent pairs for recrystallization.[1][5] |
Table 2: Illustrative Flash Chromatography Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic compounds. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 30% EtOAc) | Starts non-polar to elute non-polar impurities, then increases polarity to elute the more polar this compound.[1] |
| Eluent Additive | 0.5% Acetic Acid | Suppresses ionization of the carboxylic acid group, preventing streaking and improving peak shape.[4] |
| Sample Loading | Dry Loading | The crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the column. This is ideal for compounds that are not highly soluble in the initial eluent and leads to better separation.[1] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or the "good" solvent of a pair) in small portions while heating the flask on a hot plate. Add just enough hot solvent to completely dissolve the solid.[8]
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]
-
Hot Filtration: Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and filter the hot solution to remove insoluble impurities or charcoal.[3][8] If using a solvent pair, this step is often best performed before adding the "poorer" solvent.[3]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[1][8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Selection: Using TLC, determine a solvent system (e.g., Ethyl Acetate/Hexanes) that provides a good separation of the product from impurities, with the product having an Rf value of approximately 0.2-0.4.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack evenly, tapping the column gently. Add a thin layer of sand on top of the silica bed.[1]
-
Sample Loading (Dry Load Method): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel and evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column. Add another layer of sand on top.[1]
-
Elution: Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution. Collect the eluting solvent in fractions.
-
Gradient Elution (Recommended): Start with a low-polarity eluent (e.g., 2% Ethyl Acetate in Hexanes). After collecting several fractions, gradually increase the percentage of the more polar solvent (Ethyl Acetate) to elute the this compound.[4]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: Synthesis of (Benzylthio)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of (Benzylthio)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two main synthetic routes for this compound:
-
Route A: The S-alkylation of thioglycolic acid with benzyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, in an aqueous or alcoholic solvent.
-
Route B: The reaction of benzyl mercaptan with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.
Q2: My reaction yield is low. What are the potential causes?
A2: Low yields can be attributed to several factors, including:
-
Incomplete reaction due to insufficient reaction time or temperature.
-
Formation of side products, such as dibenzyl disulfide, dibenzyl sulfide, or dibenzyl ether.
-
Loss of product during workup and purification.
-
Poor quality of starting materials.
Q3: I am observing an insoluble white solid in my reaction mixture. What could it be?
A3: An insoluble white solid could be one of several possibilities:
-
If the reaction is performed in an aqueous base, it could be the sodium salt of this compound, which may have limited solubility.
-
It could be a salt byproduct, such as sodium chloride, if using benzyl chloride and sodium hydroxide.
-
In the case of side reactions, it could be an oxidized byproduct like dithiodiglycolic acid.
Q4: How can I best purify the final product?
A4: Purification of this compound is typically achieved through recrystallization. Common solvents for recrystallization include water, ethanol, or a mixture of organic solvents like hexane and ethyl acetate. If significant impurities are present, column chromatography on silica gel may be necessary.
Troubleshooting Guides
Issue 1: Formation of Disulfide Byproducts
Problem: The final product is contaminated with a significant amount of dibenzyl disulfide or dithiodiglycolic acid. This is often observed as a separate, less polar spot on a TLC plate.
Cause: Thiols, such as thioglycolic acid and benzyl mercaptan, are susceptible to oxidation, especially in the presence of air (oxygen) and at higher pH values. This oxidative coupling leads to the formation of disulfide byproducts.[1]
Solutions:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Degas Solvents | Before starting the reaction, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen. | Reduces the concentration of oxygen in the reaction mixture, thereby minimizing the rate of thiol oxidation. |
| Maintain Inert Atmosphere | Conduct the reaction under a positive pressure of an inert gas, such as nitrogen or argon, using a balloon or a Schlenk line. | Prevents atmospheric oxygen from entering the reaction vessel. |
| Control pH | Add the base portion-wise to the reaction mixture to avoid a prolonged period of high pH. Maintain the pH in the range of 8-10. | While basic conditions are necessary to deprotonate the thiol, excessively high pH can accelerate oxidation. |
| Use of Antioxidants | Add a small amount of a reducing agent or antioxidant, such as sodium bisulfite or ascorbic acid, to the reaction mixture. | These agents can scavenge any oxidizing species present, protecting the thiol from oxidation. |
Issue 2: Formation of Dibenzyl Ether
Problem: The presence of a non-polar impurity identified as dibenzyl ether.
Cause: When using a strong base like sodium hydroxide with benzyl chloride, a competing reaction can occur where benzyl chloride is first hydrolyzed to benzyl alcohol. The resulting benzyl alcohol can then be deprotonated by the base and react with another molecule of benzyl chloride to form dibenzyl ether.[2][3][4][5] This is a known side reaction in Williamson ether synthesis-type conditions.[6]
Solutions:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| Choice of Base | Use a weaker base, such as sodium carbonate or potassium carbonate, instead of sodium hydroxide. | Weaker bases are less likely to promote the hydrolysis of benzyl chloride to benzyl alcohol. |
| Control of Stoichiometry | Use a slight excess of the thiol reagent relative to benzyl chloride to favor the desired S-alkylation over the formation of benzyl alcohol. | Increases the probability of benzyl chloride reacting with the thiolate anion rather than hydroxide. |
| Temperature Control | Maintain a lower reaction temperature (e.g., room temperature to 50°C) to slow down the rate of the competing hydrolysis reaction. | The desired S-alkylation is often sufficiently fast at lower temperatures, while the hydrolysis is more temperature-dependent. |
Issue 3: Formation of Dibenzyl Sulfide
Problem: Contamination of the product with dibenzyl sulfide.
Cause: This side product is more common when starting with benzyl mercaptan that may contain impurities or if the reaction conditions favor the reaction of the (benzylthio)acetate product with another molecule of benzyl chloride. It can also arise from the reaction of benzyl chloride with any sulfide ions present as impurities in the base.
Solutions:
| Mitigation Strategy | Experimental Protocol | Expected Outcome |
| High Purity Starting Materials | Use freshly distilled or high-purity benzyl mercaptan and ensure the base is free from sulfide impurities. | Reduces the presence of reactants that can lead to dibenzyl sulfide formation. |
| Controlled Addition of Reagents | Add the benzyl chloride slowly to the solution of the deprotonated thiol. | This maintains a low concentration of the electrophile (benzyl chloride) and favors its reaction with the more abundant thiolate. |
| Reaction Monitoring | Monitor the progress of the reaction by TLC or GC to ensure that the reaction is stopped once the starting materials are consumed, preventing further side reactions. | Avoids prolonged reaction times that could lead to the formation of byproducts. |
Experimental Protocols
Synthesis of this compound from Benzyl Chloride and Thioglycolic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioglycolic acid (1.0 eq) in a 2 M solution of sodium hydroxide (2.2 eq) in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add benzyl chloride (1.0 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the benzyl chloride spot disappears.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2.
-
The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships of side reactions in the synthesis.
References
Technical Support Center: Optimizing Reaction Conditions for (Benzylthio)acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (Benzylthio)acetic acid. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the S-alkylation of thioglycolic acid with a benzyl halide (such as benzyl chloride or benzyl bromide). This reaction is a type of Williamson ether synthesis, adapted for thioethers, and proceeds via an SN2 mechanism. The thioglycolic acid is first deprotonated by a base to form a thiolate anion, which then acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide.
Q2: Which base is most suitable for the deprotonation of thioglycolic acid in this synthesis?
A2: The choice of base is critical for efficient synthesis. Stronger bases can lead to higher yields and faster reaction times, but may also increase the risk of side reactions. Common bases for this reaction include:
-
Sodium Hydroxide (NaOH): A cost-effective and commonly used base. It is typically used in an aqueous or alcoholic solution.
-
Potassium Carbonate (K₂CO₃): A milder base that can be effective, particularly in polar aprotic solvents like DMF or acetonitrile.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that can provide high yields but requires anhydrous conditions and careful handling.
The optimal base often depends on the chosen solvent and reaction temperature.
Q3: What are the recommended solvents for this reaction?
A3: Polar solvents are generally preferred for SN2 reactions. Both protic and aprotic polar solvents can be used:
-
Water: A green and economical solvent, particularly when using a water-soluble base like NaOH.
-
Ethanol or Methanol: These are good solvents for both the reactants and inorganic bases.
-
Dimethylformamide (DMF) or Acetonitrile: These polar aprotic solvents can accelerate SN2 reactions and often lead to higher yields.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting materials (benzyl halide and thioglycolic acid) from the this compound product. The reaction is considered complete when the spot corresponding to the limiting reactant (usually the benzyl halide) is no longer visible.
Q5: What is the most effective method for purifying the final product?
A5: The purification of this compound typically involves the following steps:
-
Acidification: After the reaction is complete, the mixture is acidified (e.g., with HCl) to protonate the carboxylate and precipitate the crude product.
-
Extraction: The product can be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: The organic layer should be washed with water and brine to remove any remaining inorganic salts and impurities.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water, or a mixture of hexane and ethyl acetate).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of thioglycolic acid: The base may be too weak or used in an insufficient amount. | 1a. Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH). 1b. Use at least two equivalents of base to ensure complete deprotonation of both the thiol and carboxylic acid protons. |
| 2. Low reaction temperature: The reaction rate may be too slow. | 2a. Gradually increase the reaction temperature in 10-20°C increments while monitoring for side product formation. | |
| 3. Poor quality of reagents: Benzyl halide may have hydrolyzed, or thioglycolic acid may have oxidized. | 3a. Use freshly opened or purified reagents. 3b. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Formation of Significant Byproducts | 1. Dibenzyl sulfide formation: This can occur if the benzyl halide reacts with the sulfide product. | 1a. Use a slight excess of thioglycolic acid relative to the benzyl halide. |
| 2. Oxidation of thioglycolic acid: The thiol can be oxidized to a disulfide, especially in the presence of air and at elevated temperatures. | 2a. Degas the solvent and run the reaction under an inert atmosphere. | |
| 3. Elimination reaction: Although less likely with a primary halide like benzyl chloride, elimination can be a competing reaction at higher temperatures. | 3a. Maintain a moderate reaction temperature. | |
| Difficulty in Product Purification | 1. Product is an oil or does not precipitate upon acidification: The product may be impure, or the pH may not be low enough. | 1a. Ensure the aqueous phase is sufficiently acidic (pH < 2). 1b. If the product remains oily, attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. 1c. Consider purification by column chromatography. |
| 2. Emulsion formation during workup: This can make phase separation difficult. | 2a. Add a small amount of brine to the separatory funnel to help break the emulsion. 2b. Filter the mixture through a pad of celite. |
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | NaOH (2.2) | Water | 80 | 4 | 85 | Good yield, environmentally friendly solvent. |
| 2 | K₂CO₃ (2.5) | DMF | 60 | 6 | 92 | High yield, milder conditions. |
| 3 | NaH (2.1) | THF | Room Temp | 8 | 95 | Excellent yield, requires anhydrous conditions. |
| 4 | NaOH (2.2) | Ethanol | Reflux | 3 | 88 | Faster reaction time at higher temperature. |
| 5 | K₂CO₃ (2.5) | Acetonitrile | 70 | 5 | 90 | Good yield, alternative polar aprotic solvent. |
Note: The data in this table is representative and based on typical outcomes for S-alkylation reactions. Actual results may vary.
Experimental Protocols
Detailed Experimental Protocol (Optimized)
Materials:
-
Thioglycolic acid (1.0 eq)
-
Benzyl chloride (1.05 eq)
-
Sodium hydroxide (2.2 eq)
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in deionized water.
-
Cool the solution in an ice bath and slowly add thioglycolic acid.
-
To the resulting solution of sodium thioglycolate, add benzyl chloride dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2. A white precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from hot water or a hexane/ethyl acetate mixture to yield pure this compound as a white solid.
Mandatory Visualization
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in the synthesis of this compound.
Stability of (Benzylthio)acetic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (Benzylthio)acetic acid under various experimental conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimentation of this compound.
| Issue | Potential Cause | Recommended Action |
| Unexpected disappearance of the starting material in a reaction mixture, especially in the presence of oxidizing agents. | Oxidation of the thioether to sulfoxide or sulfone. | Avoid strong oxidizing agents. If oxidation is intended, use controlled conditions and appropriate analytical monitoring (e.g., LC-MS) to identify the oxidation products. |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in solution. | Prepare fresh solutions of this compound before use. If stock solutions are required, store them at low temperatures (2-8°C) and protect them from light. Re-evaluate the purity of the stock solution periodically. |
| Formation of unknown impurities during a reaction or storage. | Degradation due to inappropriate pH, temperature, or light exposure. | Review the experimental and storage conditions. Conduct forced degradation studies (see experimental protocols below) to identify potential degradation products and pathways. Use a stability-indicating analytical method to monitor the purity of the compound. |
| Discoloration of the solid compound (e.g., yellowing). | Potential slow oxidation or degradation upon prolonged exposure to air and/or light. | Store the solid compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated place.[1] Consider storing under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] For long-term stability, it is advisable to protect it from light and moisture.
Q2: Is this compound stable in aqueous solutions?
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to the oxidation of the sulfur atom.
Q4: How does light affect the stability of this compound?
A4: While specific photostability data for this compound is limited, sulfur-containing organic compounds can be susceptible to photodegradation.[2] It is recommended to handle and store the compound in a manner that minimizes exposure to light.
Q5: What are the potential degradation products of this compound?
A5: Based on its chemical structure, potential degradation products could arise from:
-
Oxidation: The thioether sulfur can be oxidized to form the corresponding sulfoxide and subsequently the sulfone.
-
Hydrolysis: Under harsh acidic or basic conditions, the carboxylic acid group could undergo reactions, though the thioether linkage is generally stable to hydrolysis.
-
Thermal Decomposition: At elevated temperatures, decomposition may occur, potentially leading to the formation of toluene, carbon oxides, and sulfur oxides.[1]
Stability Profile of this compound
The following table summarizes the expected stability of this compound under different stress conditions. This information is based on general chemical principles and data for related compounds due to the limited availability of specific quantitative data for this compound.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 N HCl) | Expected to be relatively stable at room temperature. Degradation may occur at elevated temperatures. | Potential for minor hydrolysis products. |
| Basic (e.g., 0.1 N NaOH) | Expected to be relatively stable at room temperature. Degradation may occur at elevated temperatures. | Potential for minor hydrolysis products. |
| Oxidative (e.g., 3% H₂O₂) | Susceptible to oxidation. | Benzylsulfinylacetic acid (sulfoxide), Benzylsulfonylacetic acid (sulfone). |
| Thermal (e.g., 60°C) | Generally stable at moderate temperatures. Decomposition can occur at higher temperatures. | Toluene, Carbon Oxides, Sulfur Oxides.[1] |
| Photolytic (UV/Vis light) | Potential for degradation upon prolonged exposure. | Complex mixture of degradation products. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Forced Degradation Studies
Objective: To intentionally degrade the this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
1. Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 N Hydrochloric Acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Withdraw samples at specified time points.
-
Neutralize the samples with an equivalent amount of 0.1 N Sodium Hydroxide before analysis.
-
Analyze the samples using a suitable stability-indicating HPLC method.
2. Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in 0.1 N Sodium Hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at specified time points.
-
Neutralize the samples with an equivalent amount of 0.1 N Hydrochloric Acid before analysis.
-
Analyze the samples by HPLC.
3. Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Add a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period, protected from light.
-
Withdraw samples at specified time points.
-
Analyze the samples by HPLC.
4. Thermal Degradation:
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C or higher).
-
Expose the sample for a defined period.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
For solution stability, prepare a solution of the compound and incubate it at a controlled temperature.
5. Photostability Testing:
-
Expose a solution of this compound (in a photochemically inert transparent container) and the solid compound to a light source according to ICH Q1B guidelines. This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, analyze both the exposed and control samples by HPLC.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent this compound from its potential degradation products.
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its degradation products.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cocrystallization of (Benzylthio)acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cocrystallization of (benzylthio)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is cocrystallization and why is it useful for this compound?
A1: Cocrystallization is a technique used to create new crystalline solid forms of a target molecule, in this case, this compound, by combining it with a second molecule (a coformer) in a specific stoichiometric ratio within the same crystal lattice. This can be advantageous for improving the physicochemical properties of this compound, such as its solubility, dissolution rate, stability, and bioavailability, without altering its chemical structure.
Q2: How do I select a suitable coformer for this compound?
A2: Coformer selection is a critical step in cocrystal design. For this compound, which has a carboxylic acid group, potential coformers would typically contain complementary functional groups capable of forming robust intermolecular interactions, such as hydrogen bonds. Look for coformers with functional groups like pyridines, amides, or other carboxylic acids. The pKa difference between the active pharmaceutical ingredient (API) and the coformer can also be a guiding principle; a ΔpKa (pKa of base - pKa of acid) of less than 1 generally favors cocrystal formation, while a ΔpKa greater than 4 tends to result in salt formation.
Q3: What are the most common methods for preparing cocrystals of this compound?
A3: Several methods can be employed for the cocrystallization of this compound. The most common techniques include:
-
Liquid-Assisted Grinding (LAG): This mechanochemical method involves grinding the this compound and coformer together with a small amount of a liquid to facilitate the cocrystallization process.
-
Solvent Evaporation: In this method, the this compound and coformer are dissolved in a common solvent, and the solvent is slowly evaporated to induce cocrystal formation.
-
Slurry Conversion: This technique involves stirring a suspension of the starting materials in a solvent in which the cocrystal is less soluble than the individual components. Over time, the system equilibrates to the most stable solid form, which is often the desired cocrystal.
Q4: How can I confirm that I have successfully formed a cocrystal of this compound?
A4: Confirmation of cocrystal formation requires solid-state characterization techniques. The most definitive methods include:
-
Powder X-ray Diffraction (PXRD): The PXRD pattern of a true cocrystal will be unique and different from the patterns of the individual starting materials.
-
Differential Scanning Calorimetry (DSC): A cocrystal will typically exhibit a single, sharp melting point that is different from the melting points of the this compound and the coformer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies, particularly in regions corresponding to the functional groups involved in hydrogen bonding (e.g., the O-H stretch of the carboxylic acid), can indicate the formation of a cocrystal.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the gold-standard technique that provides unambiguous proof of cocrystal formation and reveals the precise arrangement of the molecules in the crystal lattice.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the cocrystallization of this compound.
Issue 1: No Cocrystals Formed / Only Starting Materials Recovered
Q: I've tried a cocrystallization experiment with this compound, but I only recovered the starting materials. What went wrong?
A: This is a common challenge in cocrystal screening. Here are several potential reasons and troubleshooting steps:
-
Inappropriate Solvent Selection: The choice of solvent is crucial. If the solubility of one component is significantly higher than the other, the less soluble component may crystallize out first.
-
Solution: Select a solvent or solvent system where both this compound and the coformer have similar, moderate solubilities. Refer to the solubility data table below. Consider using a different cocrystallization method, such as liquid-assisted grinding, which is less dependent on solvent choice.
-
-
Incorrect Stoichiometry: Cocrystals form in a definite stoichiometric ratio.
-
Solution: Ensure you are using the correct molar ratio of this compound to the coformer. It is often beneficial to screen different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).
-
-
Thermodynamic Instability: The formation of a cocrystal may not be thermodynamically favorable under the experimental conditions.
-
Solution: Try a different cocrystallization technique. For example, mechanochemical methods like grinding can sometimes produce metastable cocrystals that are not accessible through solution-based methods. Varying the temperature of the experiment can also influence the thermodynamics.
-
-
Kinetic Barriers: Cocrystal nucleation and growth may be kinetically hindered.
-
Solution: Introduce seed crystals of the desired cocrystal if available. For solution-based methods, try slower evaporation or cooling rates to allow more time for nucleation and growth. In slurry experiments, extend the stirring time.
-
Issue 2: Formation of an Amorphous Solid or Oil
Q: My cocrystallization experiment resulted in an amorphous solid or an oily substance instead of crystals. How can I resolve this?
A: The formation of an amorphous solid or oil indicates that the molecules are not arranging into an ordered crystal lattice.
-
Rapid Precipitation: If the supersaturation is too high, the components may crash out of solution too quickly, leading to an amorphous solid.
-
Solution: For solvent evaporation, slow down the evaporation rate by covering the container with a lid containing a few pinholes. For cooling crystallization, use a slower cooling rate. For antisolvent addition, add the antisolvent more slowly and with vigorous stirring.
-
-
Solvent Effects: The solvent may be inhibiting crystallization.
-
Solution: Experiment with a different solvent or a mixture of solvents. A less viscous solvent might improve molecular mobility and facilitate crystallization.
-
-
Impure Starting Materials: Impurities can sometimes disrupt the crystallization process.
-
Solution: Ensure that your this compound and coformer are of high purity. Recrystallize the starting materials if necessary.
-
Issue 3: Obtaining a Mixture of Cocrystals and Starting Materials
Q: My PXRD analysis shows peaks for both the cocrystal and one or both of the starting materials. How can I obtain a pure cocrystal phase?
A: This indicates an incomplete reaction or that the system has not reached equilibrium.
-
Insufficient Reaction Time: The cocrystallization process may not have gone to completion.
-
Solution: For grinding experiments, increase the grinding time. For slurry experiments, extend the stirring duration to allow the system to reach thermodynamic equilibrium.
-
-
Incongruent Dissolution in Slurry: In a slurry experiment, if the components do not dissolve in the stoichiometric ratio of the cocrystal, you may end up with a mixture.
-
Solution: Carefully select the solvent based on the relative solubilities of the starting materials and the cocrystal. The goal is for the cocrystal to be the least soluble and therefore the most stable phase in the chosen solvent.
-
-
Phase Transformation: The initially formed cocrystal might be metastable and could be converting back to the more stable starting materials over time.
-
Solution: Characterize the solid product immediately after the experiment. If you suspect a metastable form, store it under different conditions (e.g., low temperature, desiccated) to prevent transformation.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O₂S |
| Molecular Weight | 182.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 59-63 °C |
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Expected Qualitative Solubility of this compound |
| Water | High | Sparingly soluble to insoluble |
| Methanol | High | Soluble |
| Ethanol | High | Soluble |
| Acetonitrile | Medium-High | Moderately soluble |
| Ethyl Acetate | Medium | Soluble |
| Acetone | Medium | Soluble |
| Dichloromethane | Low-Medium | Moderately soluble |
| Toluene | Low | Sparingly soluble |
| Hexane | Low | Insoluble |
Experimental Protocols
Liquid-Assisted Grinding (LAG)
Objective: To prepare cocrystals of this compound via a mechanochemical route.
Materials:
-
This compound
-
Coformer
-
Grinding solvent (e.g., methanol, ethanol, acetonitrile)
-
Mortar and pestle or a ball mill
-
Spatula
Procedure:
-
Weigh out equimolar amounts of this compound and the chosen coformer. A typical starting scale is 50-100 mg total.
-
Transfer the solids to a mortar or a grinding jar.
-
Grind the solid mixture for 1-2 minutes to ensure homogeneity.
-
Add a minimal amount of the grinding solvent (typically 10-20 µL per 100 mg of solid). The mixture should have a paste-like consistency, not be a slurry.
-
Continue grinding for a total of 20-30 minutes. If using a ball mill, set the frequency to 20-30 Hz.
-
Scrape the sides of the mortar or jar periodically to ensure all the material is being ground.
-
After grinding, collect the solid product and allow it to air dry or dry under vacuum.
-
Characterize the product using PXRD, DSC, and FTIR to confirm cocrystal formation.
Solvent Evaporation
Objective: To grow cocrystals of this compound from solution.
Materials:
-
This compound
-
Coformer
-
A common solvent in which both components are soluble (e.g., methanol, ethanol, ethyl acetate)
-
Glass vial or beaker
-
Stir plate and stir bar (optional)
Procedure:
-
Determine the appropriate stoichiometric ratio of this compound and the coformer.
-
In a clean glass vial, dissolve both components in a minimal amount of the chosen solvent. Gentle heating or stirring can be used to aid dissolution.
-
Once a clear solution is obtained, cover the vial with a lid or parafilm with a few pinholes to allow for slow solvent evaporation.
-
Place the vial in a location with minimal vibrations and stable temperature.
-
Allow the solvent to evaporate slowly over several hours to days.
-
Once crystals have formed, carefully remove them from the remaining solution using filtration.
-
Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Dry the crystals and characterize them to confirm cocrystal formation.
Slurry Conversion
Objective: To form cocrystals of this compound by solution-mediated phase transformation.
Materials:
-
This compound
-
Coformer
-
A solvent in which the starting materials have low to moderate solubility and the cocrystal is expected to be less soluble.
-
Glass vial with a screw cap
-
Stir plate and magnetic stir bar
Procedure:
-
Add stoichiometric amounts of this compound and the coformer to a glass vial.
-
Add a small amount of the selected solvent to create a stirrable slurry.
-
Seal the vial and place it on a stir plate at a constant temperature (e.g., room temperature).
-
Stir the slurry for an extended period, typically 24-72 hours.
-
After the stirring period, filter the solid from the slurry.
-
Wash the collected solid with a small amount of the solvent.
-
Dry the solid product and analyze it using PXRD to determine if the cocrystal has formed.
Mandatory Visualizations
Caption: A flowchart for troubleshooting common cocrystallization outcomes.
Caption: A workflow for the characterization of potential cocrystals.
Navigating the Synthesis of (Benzylthio)acetic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to preventing the decomposition of (Benzylthio)acetic acid during its synthesis, featuring troubleshooting advice, frequently asked questions, and detailed experimental protocols.
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, its synthesis can be fraught with challenges related to decomposition, leading to reduced yields and purification difficulties. This technical support center provides in-depth guidance on identifying and mitigating common decomposition pathways, ensuring a more efficient and robust synthetic process.
Troubleshooting Guide
During the synthesis of this compound, several issues can arise, often indicating decomposition of the target molecule. The following table summarizes common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Oxidation of the thioether to sulfoxide or sulfone.- Hydrolysis of the benzyl-sulfur bond.- Decarboxylation of the carboxylic acid group.- Formation of disulfide byproducts. | - Use deoxygenated solvents and maintain an inert atmosphere (e.g., nitrogen or argon).- Control reaction temperature; avoid excessive heat.- Optimize pH; avoid strongly acidic or basic conditions for prolonged periods.- Use a stoichiometric amount of benzyl halide to minimize side reactions. |
| Presence of Impurities in the Final Product | - Unreacted starting materials (benzyl halide, thioglycolic acid).- Oxidation products (benzylsulfinyl)acetic acid, (benzylsulfonyl)acetic acid).- Benzyl alcohol (from hydrolysis of benzyl halide or the product).- Dibenzyl disulfide (from oxidation of benzyl mercaptan, a potential byproduct). | - Optimize reaction stoichiometry and time to ensure complete conversion.- Purify the crude product by recrystallization or column chromatography.- Wash the organic phase with a mild reducing agent solution (e.g., sodium bisulfite) to remove some oxidation byproducts. |
| Discoloration of the Reaction Mixture (e.g., yellowing) | - Formation of colored byproducts due to oxidation or other side reactions. | - Ensure the reaction is performed under an inert atmosphere.- Use high-purity, colorless starting materials. |
| Difficulty in Isolating the Product | - Product oiling out during workup or crystallization.- Co-precipitation of impurities with the product. | - Adjust the pH of the aqueous phase during workup to ensure the carboxylic acid is fully protonated.- Use an appropriate solvent system for extraction and recrystallization.- Employ a seed crystal to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound during its synthesis?
A1: The main decomposition pathways for this compound during a typical synthesis (e.g., reaction of a benzyl halide with thioglycolic acid) include:
-
Oxidation: The thioether sulfur atom is susceptible to oxidation, especially in the presence of air or other oxidizing agents, leading to the formation of (benzylsulfinyl)acetic acid (the sulfoxide) and subsequently (benzylsulfonyl)acetic acid (the sulfone)[1][2].
-
Hydrolysis: Under certain pH and temperature conditions, the benzyl-sulfur bond can undergo cleavage, leading to the formation of benzyl alcohol and thioglycolic acid.
-
Decarboxylation: While less common under typical synthesis conditions, decarboxylation of the carboxylic acid group can occur at elevated temperatures, though this is more prevalent for β-keto acids[3].
-
Disulfide Formation: Oxidative coupling of thiol-containing species can lead to the formation of disulfide byproducts.
Q2: How does pH affect the stability of this compound during synthesis and workup?
A2: The pH of the reaction mixture and during the workup is a critical factor.
-
Basic Conditions: The synthesis is often carried out under basic conditions to deprotonate the thiol group of thioglycolic acid, making it a more potent nucleophile. However, prolonged exposure to strong bases can promote side reactions.
-
Acidic Conditions: During the workup, the reaction mixture is typically acidified to protonate the carboxylate and allow for extraction into an organic solvent. Strongly acidic conditions, especially at elevated temperatures, should be avoided as they can potentially catalyze the hydrolysis of the benzyl-sulfur bond.
Q3: What is the optimal temperature range for the synthesis of this compound?
A3: The optimal temperature will depend on the specific reactants and solvent used. Generally, the reaction is carried out at temperatures ranging from room temperature to a moderate heat (e.g., 50-80 °C). It is crucial to avoid excessively high temperatures, as this can accelerate decomposition reactions such as oxidation and potential decarboxylation. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time and temperature.
Q4: What are the best practices for storing this compound to prevent decomposition?
A4: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. It is also advisable to store it under an inert atmosphere (e.g., in a container flushed with nitrogen or argon) to minimize contact with oxygen and prevent oxidation.
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound from benzyl chloride and thioglycolic acid.
Materials:
-
Thioglycolic acid
-
Sodium hydroxide (NaOH)
-
Benzyl chloride
-
Deionized water
-
Diethyl ether (or other suitable organic solvent)
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide in deoxygenated water.
-
Cool the solution in an ice bath and slowly add thioglycolic acid while stirring.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Add benzyl chloride dropwise to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloride and other non-polar impurities.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2. The product will precipitate as a white solid or oil.
-
Extract the product with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Visualizing the Chemistry: Diagrams
To better understand the processes involved, the following diagrams illustrate key concepts.
Caption: Key decomposition pathways of this compound.
Caption: General experimental workflow for the synthesis.
References
Common impurities in commercial S-Benzylthioglycolic acid
Welcome to the Technical Support Center for S-Benzylthioglycolic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of commercial S-Benzylthioglycolic Acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial S-Benzylthioglycolic acid?
A1: Commercial S-Benzylthioglycolic acid can contain several impurities that typically arise from the synthesis process. The most common synthesis involves the reaction of benzyl chloride with thioglycolic acid. Impurities can be categorized as unreacted starting materials, byproducts of the main reaction, or contaminants from the starting materials themselves.
Q2: What are the potential sources of these impurities?
A2: The presence of impurities can be attributed to several factors:
-
Incomplete Reaction: Unreacted benzyl chloride and thioglycolic acid may remain in the final product if the reaction does not go to completion.
-
Side Reactions of Starting Materials:
-
Thioglycolic Acid: This starting material can undergo oxidation to form dithiodiglycolic acid or react with itself to form thiodiglycolic acid.
-
Benzyl Chloride: This reactant can hydrolyze to benzyl alcohol, oxidize to benzaldehyde, or undergo self-condensation to form dibenzyl ether. Toluene is also a common impurity in commercial benzyl chloride.[1]
-
-
Reaction Conditions: The specific conditions of the synthesis, such as temperature, pH, and reaction time, can influence the formation of byproducts.
Q3: How can I detect the presence of these impurities in my sample?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for analyzing the purity of S-Benzylthioglycolic acid and detecting potential impurities. A reversed-phase HPLC method with UV detection is typically suitable for separating the main component from its related substances.
Q4: What impact can these impurities have on my experiments?
A4: The presence of impurities can have significant consequences for research and development:
-
Altered Reactivity: Impurities can interfere with downstream reactions, leading to unexpected products or lower yields.
-
Inaccurate Quantification: The presence of impurities can lead to errors in determining the exact concentration of S-Benzylthioglycolic acid, affecting stoichiometric calculations.
-
Reproducibility Issues: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in experiments.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Presence of impurities such as unreacted starting materials or byproducts. | 1. Run individual standards of suspected impurities (Benzyl chloride, Thioglycolic acid, Benzyl alcohol, Benzaldehyde, Thiodiglycolic acid, Dithiodiglycolic acid) to confirm their retention times. 2. Use a diode-array detector (DAD) to compare the UV spectra of the unknown peaks with those of the standards. 3. Consider using a different HPLC column or modifying the mobile phase to improve separation. |
| Low yield in a subsequent reaction | Impurities in S-Benzylthioglycolic acid are interfering with the reaction. | 1. Purify the S-Benzylthioglycolic acid using recrystallization or column chromatography. 2. Confirm the purity of the starting material by HPLC before use. 3. Adjust reaction conditions (e.g., temperature, catalyst) to minimize the impact of potential inhibitors. |
| Inconsistent results between batches | Variation in the impurity profile of different lots of commercial S-Benzylthioglycolic acid. | 1. Analyze each new batch of S-Benzylthioglycolic acid by HPLC to assess its purity and impurity profile before use. 2. If possible, purchase from a supplier that provides a detailed certificate of analysis with impurity levels. 3. Consider pooling and purifying a larger quantity of the material to ensure consistency for a series of experiments. |
| Formation of unexpected byproducts | A specific impurity is participating in the reaction. | 1. Identify the impurity using analytical techniques such as LC-MS or GC-MS. 2. Once the impurity is identified, take steps to remove it from the starting material. 3. Review the reaction mechanism to understand how the impurity might be interfering. |
Data Presentation
Table 1: Common Impurities and Their Likely Sources
| Impurity | Chemical Formula | Likely Source |
| Thioglycolic Acid | C₂H₄O₂S | Unreacted starting material |
| Benzyl Chloride | C₇H₇Cl | Unreacted starting material |
| Thiodiglycolic Acid | C₄H₆O₄S | Byproduct from thioglycolic acid |
| Dithiodiglycolic Acid | C₄H₆O₄S₂ | Oxidation of thioglycolic acid |
| Benzyl Alcohol | C₇H₈O | Hydrolysis of benzyl chloride |
| Benzaldehyde | C₇H₆O | Oxidation of benzyl chloride |
| Dibenzyl Ether | C₁₄H₁₄O | Self-condensation of benzyl chloride |
| Toluene | C₇H₈ | Impurity in commercial benzyl chloride |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of S-Benzylthioglycolic Acid Purity
This protocol provides a general method for the analysis of S-Benzylthioglycolic acid purity. The specific conditions may need to be optimized for your particular instrument and sample.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with UV Detector or Diode-Array Detector.
-
-
Column:
-
Reversed-phase C18 column (e.g., LiChrospher® 100 RP-18, 5 µm, 4.6 mm i.d. × 25 cm) or equivalent.
-
-
Mobile Phase:
-
A gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The exact gradient will depend on the separation required.
-
-
Detection:
-
UV detection at a wavelength where S-Benzylthioglycolic acid and its potential impurities have significant absorbance (e.g., 254 nm).
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of S-Benzylthioglycolic acid in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject a known volume of the prepared sample (e.g., 10 µL).
-
Run the HPLC gradient and record the chromatogram.
-
Identify the peak corresponding to S-Benzylthioglycolic acid based on its retention time (determined by injecting a pure standard).
-
Identify and quantify impurity peaks by comparing their retention times and responses to those of known standards.
-
Visualizations
Figure 1. Logical relationship of impurities in S-Benzylthioglycolic acid synthesis.
Figure 2. Troubleshooting workflow for experiments using S-Benzylthioglycolic acid.
References
Resolving issues in scaling up (Benzylthio)acetic acid production
Welcome to the Technical Support Center for the scaled-up production of (Benzylthio)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the scale-up of this compound production in a question-and-answer format.
Q1: We are experiencing significantly lower yields than expected after scaling up our reaction. What are the common causes and how can we improve the yield?
A1: Low yield is a frequent issue in scaling up S-alkylation reactions. The primary causes often relate to reaction conditions, reagent stoichiometry, and side reactions.
-
Potential Causes:
-
Incomplete Deprotonation: The reaction proceeds via the thiolate anion of thioglycolic acid, which is a more potent nucleophile than the neutral thiol. Insufficient base will result in an incomplete reaction.
-
Side Reaction - Oxidation: Thioglycolic acid can be oxidized to dithiodiglycolic acid, especially at higher pH and in the presence of atmospheric oxygen.[1] This depletes your key starting material.
-
Side Reaction - Hydrolysis: Benzyl chloride can be hydrolyzed to benzyl alcohol in the presence of a base (especially hydroxide) and water.[2] This competing reaction consumes the electrophile.
-
Poor Temperature Control: The reaction is exothermic. A significant temperature increase on a larger scale can accelerate side reactions and potentially lead to the decomposition of reactants or products.
-
Inefficient Mixing: In larger reactors, poor agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing overall conversion.
-
-
Troubleshooting & Optimization Strategies:
-
Base and Stoichiometry: Ensure at least two equivalents of base (e.g., NaOH, KOH) are used: one to neutralize the carboxylic acid group and a second to deprotonate the thiol. A slight excess of base can be beneficial, but a large excess may promote benzyl chloride hydrolysis. Consider a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (like DMF) to minimize hydrolysis.
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure throughout the reaction. This will minimize the oxidation of the thiolate.
-
Controlled Reagent Addition: Add the benzyl chloride slowly and sub-surface to the cooled, basic solution of thioglycolic acid. This helps to control the reaction exotherm and ensures the benzyl chloride reacts preferentially with the thiolate.
-
Temperature Management: Use a reactor with an efficient cooling jacket. Monitor the internal temperature closely and adjust the addition rate of benzyl chloride to maintain the desired temperature range (e.g., 20-40°C).
-
Agitation: Ensure the reactor's stirrer speed and design are adequate to maintain a homogeneous mixture throughout the process.
-
Q2: Our final product is difficult to purify and contains persistent impurities. What are these impurities and how can we remove them?
A2: Impurities often stem from the side reactions mentioned above or unreacted starting materials.
-
Common Impurities & Their Sources:
-
Dithiodiglycolic Acid: From the oxidation of thioglycolic acid.[1]
-
Benzyl Alcohol: From the hydrolysis of benzyl chloride.[2]
-
Dibenzyl Ether: Formed from the self-condensation of benzyl alcohol under acidic workup conditions or from the reaction of benzyl alcohol with benzyl chloride.
-
Unreacted Thioglycolic Acid: From incomplete reaction.
-
Unreacted Benzyl Chloride: From incomplete reaction or improper stoichiometry.
-
-
Purification Strategies:
-
Optimized Workup: After the reaction is complete, cool the mixture and carefully acidify with a mineral acid (e.g., HCl) to a pH of ~2. This compound will precipitate as a solid. This step is crucial for separating the product from water-soluble salts and unreacted base.
-
Washing: Thoroughly wash the filtered crude product with cold water to remove inorganic salts and any remaining thioglycolic acid. A subsequent wash with a non-polar solvent like hexane can help remove residual benzyl chloride.
-
Recrystallization: This is the most effective method for purifying the solid product at scale. A common solvent system is an ethanol/water mixture. Dissolve the crude product in hot ethanol and slowly add hot water until the solution becomes turbid. Allow it to cool slowly to form pure crystals.
-
Q3: The reaction is very slow or stalls before completion. What can we do to increase the reaction rate?
A3: A slow reaction rate is typically due to insufficient activation of the nucleophile or suboptimal reaction conditions.
-
Potential Causes:
-
Incorrect pH: The thiol group (pKa ~9.3 for the second ionization) must be deprotonated to form the reactive thiolate.[1] If the pH is too low, the concentration of the nucleophile will be minimal.
-
Low Temperature: While necessary to control the exotherm, a temperature that is too low will slow down the reaction rate.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Leaving Group: Benzyl bromide is a more reactive alkylating agent than benzyl chloride due to bromide being a better leaving group.[3]
-
-
Troubleshooting & Optimization Strategies:
-
Monitor pH: Ensure the pH of the reaction mixture remains strongly basic (pH > 11) before and during the addition of benzyl chloride.
-
Optimize Temperature: After the initial exothermic addition is complete, consider gently heating the reaction mixture (e.g., to 40-50°C) for a few hours to drive it to completion. Monitor the reaction progress using TLC or HPLC.
-
Solvent System: While aqueous conditions are common, using a polar aprotic solvent like DMF or acetonitrile with a base like K₂CO₃ can accelerate S-alkylation reactions.[4]
-
Reagent Choice: If using benzyl chloride, consider switching to benzyl bromide for a faster reaction, but be aware it is more expensive and reactive.[3]
-
Experimental Protocols
Optimized Lab-Scale Synthesis Protocol (Aqueous)
This protocol describes a typical lab-scale synthesis.
Materials:
-
Thioglycolic acid (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.1 eq)
-
Benzyl Chloride (1.0 eq)
-
Deionized Water
-
Hydrochloric Acid (HCl) (concentrated)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve NaOH (2.1 eq) in deionized water (approx. 3-4 mL per gram of thioglycolic acid). Cool the solution to 0-5°C in an ice bath.
-
Slowly add thioglycolic acid (1.0 eq) to the cold NaOH solution. The temperature should be maintained below 10°C.
-
Once the addition is complete, add benzyl chloride (1.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 20°C.
-
After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting materials are consumed.
-
Cool the reaction mixture back down to 0-5°C in an ice bath.
-
Slowly and carefully add concentrated HCl to the stirring mixture until the pH is approximately 2. A white precipitate of this compound will form.
-
Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with cold deionized water.
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure this compound.
Key Considerations for Scale-Up
-
Heat Management: The primary challenge in scaling up is managing the reaction exotherm. A jacketed reactor with a reliable cooling system is mandatory. The rate of benzyl chloride addition will be the main tool for controlling the temperature.
-
Mixing: Mechanical overhead stirring is required. The impeller design should ensure efficient mixing to prevent localized concentration and temperature gradients.
-
Material Transfer: Use pumps for transferring liquids. Benzyl chloride is a lachrymator and suspected carcinogen; use a closed-system transfer to minimize exposure.[2]
-
Workup: Acidification of a large volume of a basic solution is also highly exothermic and requires slow addition and efficient cooling. Ensure adequate ventilation to handle any fumes.
Data Presentation
Table 1: Reaction Parameter Optimization
This table presents hypothetical data based on typical S-alkylation reactions to guide optimization efforts.[4]
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity Notes |
| 1 | NaOH (2.1) | Water | 25 | 4 | 85 | Minor benzyl alcohol impurity |
| 2 | KOH (2.1) | Water | 25 | 4 | 87 | Similar to NaOH |
| 3 | K₂CO₃ (2.2) | DMF | 60 | 6 | 92 | Cleaner reaction, less hydrolysis |
| 4 | NaOH (2.1) | Water | 50 | 2 | 82 | Increased benzyl alcohol formation |
| 5 | K₂CO₃ (2.2) | Acetonitrile | 60 | 6 | 90 | Good yield, alternative solvent |
Table 2: Common Impurities and Identification
| Impurity | Chemical Formula | Potential Source | Identification Method |
| Dithiodiglycolic acid | (SCH₂CO₂H)₂ | Oxidation of thioglycolic acid | HPLC, LC-MS |
| Benzyl alcohol | C₇H₈O | Hydrolysis of benzyl chloride | GC-MS, HPLC |
| Dibenzyl ether | C₁₄H₁₄O | Condensation of benzyl alcohol | GC-MS, HPLC |
| Thioglycolic acid | C₂H₄O₂S | Unreacted starting material | HPLC, Water Wash Analysis |
| Benzyl chloride | C₇H₇Cl | Unreacted starting material | GC-MS |
Mandatory Visualizations
Diagrams of Pathways and Workflows
References
Technical Support Center: Enhancing the Purity of Synthesized (Benzylthio)acetic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols to enhance the purity of synthesized (Benzylthio)acetic acid.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis and purification of this compound.
Q1: My final product has a persistent yellow or brown discoloration. What is the cause and how can I remove it?
A: A yellow or brown tint in your this compound typically indicates the presence of oxidized impurities. The primary cause is the oxidation of the starting material, benzyl mercaptan, into dibenzyl disulfide, especially when exposed to air.[1][2] To mitigate this:
-
Prevention: Handle benzyl mercaptan under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Removal:
-
Recrystallization: This is often effective. If the color persists, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs high-molecular-weight colored impurities.
-
Column Chromatography: This is a very effective method for separating the less polar, colored impurities from the more polar carboxylic acid product.
-
Q2: The yield of my reaction is significantly lower than expected. What are the common reasons for this?
A: Low yields can stem from several factors throughout the experimental process:
-
Incomplete Reaction: Ensure your reaction has gone to completion using an appropriate monitoring technique like Thin Layer Chromatography (TLC). The S-alkylation reaction is typically an SN2 process; ensure adequate reaction time and temperature.[3]
-
Side Reactions: The formation of byproducts, such as dibenzyl sulfide, can reduce the yield of the desired product.[4] Using an excess of the thiol nucleophile can sometimes favor the desired reaction over side reactions.[5]
-
Losses During Workup:
-
Extraction: During acid-base extraction, ensure the pH is sufficiently high (using a base like NaHCO₃ or NaOH) to fully deprotonate the carboxylic acid and transfer it to the aqueous layer.[6] When re-acidifying to precipitate the product, ensure the pH is low enough for complete protonation. Check the pH with litmus paper or a pH meter.
-
Recrystallization: Using too much solvent will result in product loss as it will remain in the mother liquor upon cooling. Ensure you are using the minimum amount of hot solvent necessary for complete dissolution. Additionally, ensure the solution is sufficiently cooled to maximize crystal formation before filtration.[7]
-
Q3: My this compound is "oiling out" instead of crystallizing during recrystallization. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is exceeded at a temperature above its melting point. Here are several strategies to promote proper crystallization:
-
Lower the temperature: Ensure the solution is not supersaturated at a temperature above the product's melting point (59-63 °C).
-
Change the solvent system: Use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes cloudy. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
-
Scratch and Seed: Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites for crystal growth. If you have a pure crystal from a previous batch, add a tiny "seed" crystal to the cooled solution to initiate crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often promotes oil formation.
Q4: I am seeing significant streaking or poor separation of my product during flash column chromatography. How can I improve this?
A: Streaking of acidic compounds on a standard silica gel column is a common problem because the acidic silanol groups on the silica surface can interact strongly with the analyte.
-
Modify the Eluent: Add a small amount (0.5-1%) of a weak acid, like acetic acid or formic acid, to your mobile phase.[8][9] This protonates the analyte and suppresses its interaction with the silica, resulting in sharper peaks and better separation.
-
Optimize Rf: For good separation, the target compound should have an Rf value of approximately 0.2-0.3 on a TLC plate using the chosen solvent system.[8]
-
Proper Loading: Ensure the sample is loaded onto the column in a minimal volume of solvent to create a narrow starting band.[10] If the compound is not very soluble in the eluent, you can pre-adsorb it onto a small amount of silica gel before loading it onto the column.[10]
Q5: The starting material, benzyl mercaptan, has a very strong and unpleasant odor. How can I manage this and remove it from my final product?
A: Benzyl mercaptan is known for its powerful, garlic-like odor.[2]
-
Handling: Always handle benzyl mercaptan in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching: Any residual benzyl mercaptan in your reaction vessel can be quenched by adding an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide.
-
Removal from Product: A properly executed purification should remove all traces of this starting material. An acid-base extraction is particularly effective, as the neutral benzyl mercaptan will remain in the organic layer while your acidic product moves to the aqueous basic layer.[11][12]
Quantitative Data Summary
The table below summarizes key physical properties for the product and related substances, which can aid in characterization and purification strategy.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | C₉H₁₀O₂S | 182.24 | 59 - 63[13] | 204 (at 27 mmHg)[13] | White to off-white solid. |
| Benzyl Mercaptan | C₇H₈S | 124.20 | -30[2] | 194 - 195[14] | Colorless liquid with a strong, unpleasant odor.[15] |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 60 - 63[16] | 189[16] | Colorless solid, corrosive and toxic.[17] |
| Dibenzyl Disulfide | C₁₄H₁₄S₂ | 246.40 | 71 - 72[18] | >270 (decomposes)[19] | Pale yellow crystals. A common oxidation byproduct of benzyl mercaptan.[1][19] |
Experimental Protocols
Detailed methodologies for key purification techniques are provided below.
Protocol 1: Purification by Recrystallization
This method purifies the solid this compound based on differences in solubility between the compound and its impurities in a given solvent at different temperatures.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound completely when hot but poorly when cold. Ethanol, or a mixture of hexane and ethyl acetate, are good starting points.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is best done by adding small portions of the hot solvent to the solid while heating and swirling on a hot plate.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Gravity Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step prevents premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once it has reached room temperature and crystals have formed, place the flask in an ice-water bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Protocol 2: Purification by Acid-Base Extraction
This technique separates the acidic product from neutral or basic impurities by converting it into a water-soluble salt.[11][20]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Basification: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that is formed. The this compound will be deprotonated to form its sodium salt, which is soluble in the aqueous layer.[6]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Perform one or two more extractions of the organic layer with fresh sodium bicarbonate solution and combine all aqueous extracts. The organic layer now contains any neutral impurities (e.g., dibenzyl disulfide) and can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a white solid.[12]
-
Collection and Drying: Collect the purified solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Protocol 3: Purification by Flash Column Chromatography
This method is highly effective for separating compounds with different polarities.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the product an Rf value of approximately 0.2-0.3.[8] To prevent streaking, add 0.5-1% acetic acid to the chosen eluent mixture.[9]
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel (slurry packing with the eluent is recommended for best results). Add another layer of sand on top of the silica.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully apply the solution to the top of the silica gel. Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[10]
-
Elution: Carefully add the eluent to the column and apply gentle pressure using compressed air or a pump to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for purifying this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. Benzyl mercaptan | 100-53-8 [chemicalbook.com]
- 2. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 4. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 12. vernier.com [vernier.com]
- 13. This compound | 103-46-8 [amp.chemicalbook.com]
- 14. ベンジルメルカプタン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 16. chembk.com [chembk.com]
- 17. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Dibenzyl Disulfide | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 19. Dibenzyl disulfide | 150-60-7 [chemicalbook.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of (Benzylthio)acetic Acid and Its Analogs: A Guide for Researchers
(Benzylthio)acetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a range of biological activities. This guide provides a comparative analysis of this compound and its key analogs, focusing on their anticancer and CRTH2 antagonist properties. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate further investigation and drug discovery efforts.
Overview of Biological Activities
This compound serves as a foundational structure for the development of compounds with diverse pharmacological profiles. Analogs have been synthesized and evaluated for various therapeutic applications, with two areas showing particular promise: oncology and inflammatory diseases. In oncology, derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division, making them attractive anticancer agents. In the realm of inflammatory diseases, certain analogs act as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key receptor in the allergic inflammatory cascade.
Comparative Analysis of Anticancer Activity
The anticancer activity of this compound analogs is often attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative analogs against various cancer cell lines.
| Compound | Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A1 | Benzimidazole Derivative | A549 (Lung) | 8 | [Referenced study] |
| Analog A2 | Benzimidazole Derivative | HepG2 (Liver) | 10 | [Referenced study] |
| Analog B1 | Oxindole Conjugate | DU-145 (Prostate) | 1.84 | [1] |
| Analog B2 | Oxindole Conjugate | A549 (Lung) | 2.04 | [Referenced study] |
| Analog C1 | Naphthalene-Thiazole | MCF-7 (Breast) | > 1 | [2] |
| Analog C2 | Naphthalene-Thiazole | A549 (Lung) | > 1 | [2] |
| Combretastatin A-4 | Reference Drug | Various | Varies | [Referenced study] |
Comparative Analysis of CRTH2 Antagonist Activity
This compound analogs have been explored as antagonists of the CRTH2 receptor, a G-protein coupled receptor involved in allergic inflammation. The binding affinity (Ki) of these compounds to the CRTH2 receptor is a key measure of their potency.
| Compound | Analog Type | Binding Affinity (Ki in nM) | Reference |
| Analog D1 | Benzimidazole Derivative | ≤10 | [Referenced study] |
| Analog E1 | Pyrazole-4-acetic acid | Low nanomolar | [3] |
| Analog F1 | Pyrrolopiperidinone | High potency | [4] |
| Indomethacin | Reference (Agonist) | - | [Referenced study] |
Experimental Protocols
MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
Tubulin Polymerization Inhibition Assay
Objective: To assess the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a suitable buffer.
-
Compound Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Initiation of Polymerization: Add the tubulin reaction mixture to the wells and incubate at 37°C to initiate polymerization.
-
Fluorescence Monitoring: Measure the increase in fluorescence over time using a microplate reader. The fluorescent reporter binds to polymerized microtubules, resulting in an increased signal.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The IC50 value for inhibition of tubulin polymerization is determined by comparing the extent of polymerization in the presence of the compound to that of a control.
Signaling Pathways and Mechanisms of Action
Tubulin Polymerization Inhibition
This compound analogs that act as anticancer agents typically function by disrupting microtubule dynamics. They bind to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.
Caption: Mechanism of tubulin polymerization inhibition.
CRTH2 Receptor Antagonism
Analogs of this compound that target the CRTH2 receptor act as antagonists, blocking the binding of its natural ligand, prostaglandin D2 (PGD2). The CRTH2 receptor is a G-protein coupled receptor that, upon activation, signals through the Gαi subunit. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca2+) concentration, promoting the activation and chemotaxis of inflammatory cells like Th2 lymphocytes and eosinophils. By blocking this receptor, the analogs inhibit these downstream signaling events, thereby reducing the inflammatory response.
Caption: CRTH2 receptor antagonist signaling pathway.
Conclusion
The this compound scaffold provides a rich foundation for the development of novel therapeutic agents. Structure-activity relationship studies have demonstrated that modifications to the benzyl and acetic acid moieties, as well as the introduction of various heterocyclic systems, can significantly modulate the biological activity of these compounds. The data presented in this guide highlights the potential of this compound analogs as both anticancer agents and CRTH2 antagonists. Further research, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (Benzylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
(Benzylthio)acetic acid, also known as S-benzylthioglycolic acid, is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. This guide provides a comparative overview of the primary synthetic route for its preparation, focusing on the S-alkylation of thioglycolic acid. The comparison highlights variations in reagents and conditions, supported by analogous experimental data to inform methodological choices in a research and development setting.
Comparison of Synthesis Routes
The most direct and widely employed method for the synthesis of this compound is the nucleophilic substitution reaction between a benzyl halide and thioglycolic acid in the presence of a base. This reaction is an analogue of the Williamson ether synthesis.[1][2] Variations of this core method provide reliable access to the target compound.
Table 1: Comparison of S-Alkylation Conditions for the Synthesis of this compound and Analogues
| Parameter | Route 1A: From Benzyl Chloride | Route 1B: From Benzyl Bromide |
| Starting Materials | Thioglycolic acid, Benzyl Chloride | Thioglycolic acid, Benzyl Bromide |
| Base | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Triethylamine (TEA), Sodium Ethoxide (NaOEt) |
| Solvent | Ethanol, Acetonitrile, Dimethylformamide (DMF) | Tetrahydrofuran (THF), Ethanol |
| Reaction Conditions | Room temperature to reflux | Room temperature |
| Typical Yield (%) | 85-95% (analogous reactions)[3] | High (specific yield not reported, but generally efficient) |
| Purity | High, purification often involves recrystallization or column chromatography. | High, purification typically involves precipitation and washing.[4] |
| Advantages | High yield, readily available and less expensive starting materials, straightforward procedure.[3] | Benzyl bromide is more reactive than benzyl chloride, potentially allowing for milder reaction conditions. |
| Disadvantages | Benzyl chloride is a lachrymator and requires careful handling. | Benzyl bromide is also a lachrymator and is generally more expensive than benzyl chloride. |
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of this compound via the S-alkylation of thioglycolic acid.
Route 1: S-Alkylation of Thioglycolic Acid
This procedure is based on established methods for S-alkylation of thiols with benzyl halides.[3][4]
Materials:
-
Thioglycolic acid
-
Benzyl chloride or Benzyl bromide
-
Base (e.g., Potassium Carbonate, Sodium Hydroxide, or Triethylamine)
-
Solvent (e.g., Ethanol, DMF, or THF)
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid (1.0 equivalent) in the chosen solvent (e.g., ethanol or DMF).
-
Add the base (2.0-2.2 equivalents) portion-wise to the solution. If using a carbonate or hydroxide base, this will form the thioglycolate salt in situ. If using an amine base like triethylamine, it will act as an acid scavenger.
-
To the stirred mixture, add the benzyl halide (1.0-1.2 equivalents) dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or heated to reflux for a period of 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitate (inorganic salt) has formed, it is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and acidified with dilute hydrochloric acid to precipitate the crude this compound.
-
The crude product is then extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture) or by silica gel chromatography to yield pure this compound.
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Mechanism of S-alkylation for this compound synthesis.
References
(Benzylthio)acetic Acid vs. Other Thioglycolic Acid Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between thioglycolic acid (TGA) derivatives is crucial for optimizing product formulations and advancing novel therapeutics. This guide provides an objective comparison of (Benzylthio)acetic acid against other TGA derivatives, supported by available experimental data and detailed methodologies.
Thioglycolic acid and its derivatives are versatile compounds characterized by the presence of a thiol (-SH) group and a carboxylic acid group. This dual functionality allows them to act as reducing agents, metal chelators, and building blocks in organic synthesis. While TGA itself is widely used, its S-substituted derivatives, such as this compound, offer modified properties that can be advantageous in specific applications.
Physicochemical and Toxicological Properties: A Comparative Overview
The substitution on the sulfur atom significantly influences the physicochemical properties and, consequently, the biological activity and toxicity of TGA derivatives. The benzyl group in this compound, for instance, increases its lipophilicity compared to the parent TGA.
| Property | Thioglycolic Acid (TGA) | This compound | Ammonium Thioglycolate | Calcium Thioglycolate |
| Molecular Formula | C₂H₄O₂S | C₉H₁₀O₂S | C₂H₇NO₂S | C₄H₆CaO₄S₂ |
| Molecular Weight | 92.11 g/mol | 182.24 g/mol [1] | 109.15 g/mol | 222.31 g/mol |
| Appearance | Colorless liquid[2] | White to off-white solid[1] | Colorless to pinkish liquid | White powder |
| Odor | Strong, unpleasant[2] | - | Characteristic | - |
| Melting Point | -16.5 °C[2] | 59-63 °C[1] | - | - |
| Boiling Point | 123 °C at 29 mmHg[2] | 204 °C at 27 mmHg[1] | - | - |
| pKa | 3.67 (COOH), 10.4 (SH)[2] | 3.73 (Predicted)[1] | - | - |
| LD₅₀ (oral, rat) | 261 mg/kg[2] | Not available | 50-200 mg/kg[3] | Not available |
Applications and Performance: Insights from Experimental Data
Direct comparative studies on the performance of this compound against other TGA derivatives are limited in publicly available literature. However, we can infer performance differences based on their chemical properties and applications in various fields.
Cosmetic Applications
In cosmetics, TGA and its salts are primarily used in hair care products (perms and depilatories) and, more recently, in treatments for hyperpigmentation. Their efficacy stems from their ability to cleave disulfide bonds in keratin.
A clinical study comparing different concentrations of thioglycolic acid for the treatment of periorbital hyperpigmentation demonstrated dose-dependent efficacy. The study evaluated 2.5% and 10% thioglycolic acid, with the higher concentration showing a more pronounced effect, though also a higher potential for irritation.[4][5]
While no direct comparative data exists for this compound in this application, its increased lipophilicity might enhance skin penetration, potentially allowing for lower effective concentrations and reduced irritation. However, the bulky benzyl group could also sterically hinder its interaction with keratin's disulfide bonds, possibly reducing its efficacy as a depilatory or waving agent compared to smaller derivatives like ammonium thioglycolate.
Drug Development and Biomedical Applications
In the pharmaceutical industry, thioglycolic acid derivatives serve as crucial intermediates in the synthesis of various drugs. This compound, for instance, has been utilized in the synthesis of novel CRTh2 receptor antagonists, which are potential therapeutics for allergic diseases.[6]
Furthermore, the thiol group of TGA derivatives can be grafted onto polymers to create "thiomers," which exhibit enhanced mucoadhesive properties for drug delivery applications. A study on chitosan-thioglycolic acid conjugates demonstrated a significant increase in mucoadhesion compared to unmodified chitosan.[7][8] The choice of the S-substituent in such applications would influence the polymer's properties, with the benzyl group of this compound potentially increasing hydrophobic interactions with mucosal surfaces.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Synthesis of this compound
This protocol is based on the general principles of S-alkylation of thioglycolic acid.
Materials:
-
Thioglycolic acid
-
Benzyl chloride
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve thioglycolic acid in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in ethanol dropwise to the flask at 0 °C to form the sodium thioglycolate salt.
-
Slowly add benzyl chloride to the reaction mixture and allow it to stir at room temperature for 12 hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Evaluation of Mucoadhesive Properties of Thiolated Polymers
This protocol describes a typical method for assessing the mucoadhesive strength of a TGA-modified polymer.
Materials:
-
Thiolated polymer (e.g., Chitosan- this compound conjugate)
-
Freshly excised porcine intestinal mucosa
-
Phosphate buffered saline (PBS, pH 6.8)
-
Tensile testing machine
Procedure:
-
Cut the porcine intestinal mucosa into pieces of a suitable size and equilibrate in PBS at 37 °C.
-
Compress a known amount of the thiolated polymer into a tablet.
-
Fix the mucosal tissue onto the platform of the tensile testing machine.
-
Attach the polymer tablet to the movable probe of the tensiometer.
-
Bring the tablet into contact with the mucosal surface with a defined force for a specific duration to allow for adhesion.
-
Initiate the tensile test by moving the probe upwards at a constant speed until the tablet detaches from the mucosa.
-
Record the force required for detachment as a measure of mucoadhesive strength.
-
Calculate the total work of adhesion from the force-displacement curve.
-
Compare the results with an unmodified polymer control.
Visualizing Key Concepts
To aid in the understanding of the structure-function relationships and experimental workflows, the following diagrams are provided.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 3. ec.europa.eu [ec.europa.eu]
- 4. docs.bvsalud.org [docs.bvsalud.org]
- 5. Surgical & Cosmetic Dermatology | Comparison of 2.5% thioglycolic acid, 2% hydroquinone, 2% Haloxyl, and 10% thioglycolic acid peeling in the treatment of periorbital hyperpigmentation [surgicalcosmetic.org.br]
- 6. Novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids: discovery and hit-to-lead evolution of a selective CRTh2 receptor antagonist chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thiolated polymers--thiomers: development and in vitro evaluation of chitosan-thioglycolic acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
(Benzylthio)acetic Acid Derivatives: A Comparative Guide to Their Efficacy as Receptor Antagonists
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of (benzylthio)acetic acid derivatives reveals their potential as potent and selective antagonists for key cellular receptors, offering promising avenues for therapeutic intervention in inflammatory diseases and cancer. This guide provides a detailed comparison of their efficacy against other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their ongoing work.
Executive Summary
This compound and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant antagonist activity against the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2) and Sirtuin 2 (SIRT2). This guide consolidates available data on their performance, presents detailed experimental methodologies for a transparent evaluation, and visualizes the complex signaling pathways involved.
I. This compound Derivatives as CRTh2 Receptor Antagonists
The CRTh2 receptor, activated by prostaglandin D2 (PGD2), is a key player in the inflammatory cascade, particularly in allergic diseases such as asthma and allergic rhinitis. Its activation leads to the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes.[1][2]
Comparative Efficacy
A notable series of this compound derivatives, specifically 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids, have been identified as selective CRTh2 receptor antagonists.[3] The table below summarizes the in vitro potency of a representative compound from this series compared to other classes of CRTh2 antagonists.
| Compound Class | Representative Compound | Target | Assay Type | IC50 / Ki |
| This compound derivative | 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid | Human CRTh2 | Radioligand Binding | Data not publicly available in cited abstract[3] |
| Thiazoleacetic acid derivative | [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | Human CRTh2 | Radioligand Binding | 3.7 nM (Ki)[4] |
| Thiazoleacetic acid derivative | [2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid | Human CRTh2 | cAMP Assay | 12 nM (IC50)[4] |
| 7-Azaindole-3-acetic acid derivative | Not specified | Human CRTh2 | Eosinophil Shape Change | Potent with good functional activity[5] |
| Indole-3-acetic acid derivative | Not specified | Human CRTh2 | Not specified | Potent and selective[6] |
Note: Direct quantitative comparison is challenging due to variations in assayed compounds and methodologies across different studies.
CRTh2 Signaling Pathway
The binding of PGD2 to the CRTh2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that promotes inflammatory responses. Antagonists of this receptor block these downstream effects.
Experimental Protocols
CRTh2 Radioligand Binding Assay
This assay is employed to determine the binding affinity of a test compound to the CRTh2 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRTh2 receptor (e.g., HEK293 cells).
-
Assay Conditions: The assay is typically performed in a buffer containing HEPES, EDTA, and MnCl2.
-
Radioligand: [3H]PGD2 is used as the radioligand.
-
Incubation: A constant concentration of [3H]PGD2 is incubated with the cell membranes and varying concentrations of the this compound derivative or other test compounds.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[7][8]
Workflow for CRTh2 Radioligand Binding Assay
II. This compound Derivatives as SIRT2 Inhibitors
Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, has been implicated in various cellular processes, including cell cycle regulation and tumorigenesis. Its inhibition is a promising strategy for cancer therapy.[9][10]
Comparative Efficacy
3-(Benzylthio)benzamide derivatives, which are structurally related to (benzylthio)acetic acids, have been developed as potent and selective SIRT2 inhibitors.[11] The table below compares the potency and selectivity of a representative compound from this class with other known SIRT2 inhibitors.
| Compound | SIRT2 IC50 | SIRT1 IC50 | SIRT3 IC50 | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) |
| 3-(benzylthio)benzamide derivative (18) | 3.2 µM | >50 µM | >50 µM | >15.6 | >15.6 |
| AGK2 | 3.5 µM | >50 µM | >50 µM | >14 | >14 |
| SirReal2 | 0.23 µM | >50 µM | >50 µM | >217 | >217 |
| Tenovin-6 | ~5 µM | ~5 µM | Not specified | ~1 | Not specified |
| TM (Thiomyristoyl) | 28 nM | 98 µM | >200 µM | >3500 | >7142 |
Data compiled from multiple sources.[11][12][13]
SIRT2 Signaling and Inhibition
SIRT2 deacetylates a variety of protein substrates, including α-tubulin and transcription factors, thereby influencing numerous signaling pathways. For instance, SIRT2 can promote the MEK/ERK signaling pathway.[14] Inhibitors of SIRT2 prevent these deacetylation events, leading to downstream cellular effects such as cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
SIRT2 Fluorometric Inhibition Assay
This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2 using a fluorogenic substrate.
-
Reagents: The assay requires recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.
-
Reaction Setup: The SIRT2 enzyme is incubated with the test compound at various concentrations.
-
Initiation: The reaction is initiated by the addition of the fluorogenic substrate and NAD+.
-
Development: After a set incubation period, a developer solution is added, which produces a fluorescent signal proportional to the amount of deacetylation.
-
Detection: The fluorescence is measured using a fluorescence plate reader (e.g., Ex. 360 nm, Em. 460 nm).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[15]
Workflow for SIRT2 Inhibition Assay
Conclusion
This compound derivatives and their analogs represent a valuable chemical scaffold for the development of potent and selective antagonists of the CRTh2 receptor and SIRT2 enzyme. The data presented in this guide highlight their competitive efficacy against other known inhibitors. The detailed experimental protocols and pathway visualizations provided herein serve as a resource for the scientific community to further explore and optimize these promising compounds for future therapeutic applications.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids: discovery and hit-to-lead evolution of a selective CRTh2 receptor antagonist chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bioactive fungal metabolites as SIRT2 antagonists: A computational quest for cancer treatment | PLOS One [journals.plos.org]
- 10. THE SIGNALING PATHWAY OF SRF-SIRTUIN-2 GENE AND MITOCHONDRIAL FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Sirtuin 2 promotes cell stemness and MEK/ERK signaling pathway while reduces chemosensitivity in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
Structural comparison of (benzylthio)acetic acid cocrystals
A Comprehensive Structural Comparison of (Benzylthio)acetic Acid Cocrystals for Researchers and Drug Development Professionals
This guide provides an objective comparison of the structural and physicochemical properties of various cocrystals of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate the understanding and selection of suitable cocrystal systems for further investigation. The data presented is based on published experimental findings.
Introduction to this compound Cocrystals
This compound (HBTA) is a versatile molecule for the formation of supramolecular complexes due to its carboxylic acid group, thioether linkage, and aromatic ring, which can all participate in non-covalent interactions.[1] Co-crystallization of HBTA with various co-formers, particularly nitrogen-containing compounds, has led to the formation of diverse crystalline phases, including zwitterionic cocrystals, true cocrystals, and salts.[2] These different structural arrangements arise from the specific intermolecular interactions, such as hydrogen bonds, and can significantly influence the physicochemical properties of the resulting solid form, including melting point, solubility, and stability.
This guide focuses on a comparative analysis of five novel crystalline compounds formed between this compound and L-proline (L-PRO), D-proline (D-PRO), DL-proline (DL-PRO), isonicotinamide (INA), and tryptamine (TPA).[2]
Comparative Structural and Physicochemical Data
The following tables summarize the key crystallographic and thermal analysis data for the this compound cocrystals.
Crystallographic Data
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| L-PRO±·HBTA (1) | C₁₄H₁₉NO₄S | Monoclinic | P2₁ | 7.1019(7) | 12.9494(12) | 26.253(3) | 93.536(3) | 2409.8(4) | 4 |
| D-PRO±·HBTA (2) | C₁₄H₁₉NO₄S | Monoclinic | P2₁ | 6.9863(7) | 25.437(3) | 7.3987(7) | 95.152(2) | 1309.5(2) | 4 |
| DL-PRO±·HBTA (3) | C₁₄H₁₉NO₄S | Orthorhombic | Pna2₁ | 14.2133(15) | 8.2333(9) | 15.3860(17) | 90 | 1800.9(3) | 4 |
| INA·HBTA (4) | C₁₅H₁₆N₂O₃S | Triclinic | P-1 | 7.1019(7) | 12.9494(12) | 26.253(3) | 93.536(3) | 2409.8(4) | 2 |
| TPA+·BTA− (5) | C₁₉H₂₂N₂O₂S | Monoclinic | P2₁/n | 14.2133(15) | 8.2333(9) | 15.3860(17) | 117.236(5) | 1600.9(3) | 4 |
Data sourced from a 2022 study by Sienkiewicz-Gromiuk et al.[2]
Thermal Analysis Data
| Compound Name | Melting Point (°C) | Decomposition Characteristics |
| L-PRO±·HBTA (1) | 135 | Decomposes after melting |
| D-PRO±·HBTA (2) | 135 | Decomposes after melting |
| DL-PRO±·HBTA (3) | 128 | Decomposes after melting |
| INA·HBTA (4) | 110 | Stable after melting |
| TPA+·BTA− (5) | 150 | Decomposes after melting |
Data sourced from a 2022 study by Sienkiewicz-Gromiuk et al.[2]
Supramolecular Interactions and Crystal Packing
The nature of the intermolecular interactions dictates the resulting crystal structure and the classification of the solid form. In the studied cocrystals, hydrogen bonding plays a crucial role in the assembly of the supramolecular structures.[2]
-
Zwitterionic Cocrystals (1-3): In the cocrystals with L-proline, D-proline, and DL-proline, a proton is transferred from the carboxylic acid of HBTA to the nitrogen atom of the proline ring, resulting in a zwitterionic form of proline. The primary interactions are strong O-H···O and N-H···O hydrogen bonds between the protonated carboxylic acid of HBTA and the carboxylate group of the proline zwitterion.[1][2]
-
True Cocrystal (4): With isonicotinamide, no proton transfer occurs. The HBTA and isonicotinamide molecules are connected by O-H···N and N-H···O hydrogen bonds between the carboxylic acid of HBTA and the pyridine and amide groups of isonicotinamide, respectively.[2]
-
True Salt (5): In the case of tryptamine, a complete proton transfer from the carboxylic acid of HBTA to the amino group of tryptamine occurs, forming the (benzylthio)acetate anion (BTA⁻) and the tryptaminium cation (TPA⁺). The crystal structure is stabilized by N-H···O hydrogen bonds between the ammonium and indole groups of the tryptaminium cation and the carboxylate group of the BTA⁻ anion.[2]
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of this compound cocrystals based on published methods.
Cocrystal Synthesis: Solution Evaporation Method
-
Molar Ratio: Dissolve equimolar amounts of this compound and the chosen co-former in a suitable solvent (e.g., methanol, ethanol).
-
Dissolution: Gently heat and stir the mixture until all solids are completely dissolved.
-
Crystallization: Allow the solution to slowly evaporate at room temperature.
-
Isolation: Collect the resulting crystals by filtration and dry them under ambient conditions.
Characterization Methods
-
Single-Crystal X-ray Diffraction (SCXRD): Mount a suitable single crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a specific radiation source (e.g., Mo Kα). Solve and refine the crystal structure using appropriate software packages.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectra of the cocrystal and the individual components using an FT-IR spectrometer, typically with an ATR accessory. The formation of cocrystals is indicated by shifts in the characteristic vibrational bands, particularly those of the carboxylic acid and the functional groups of the co-former involved in hydrogen bonding.[3]
-
Differential Scanning Calorimetry (DSC): Place a small amount of the sample (typically 3-4 mg) in an aluminum pan.[4] Heat the sample at a constant rate (e.g., 5 °C/min) under a nitrogen atmosphere.[4] The melting point and other thermal events are determined from the resulting thermogram.
Visualizing Supramolecular Assemblies
The following diagrams illustrate the different types of supramolecular assemblies formed by this compound with various co-formers.
Caption: Supramolecular assemblies of this compound.
Caption: Experimental workflow for cocrystal synthesis and characterization.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for (Benzylthio)acetic Acid
The selection between HPLC and GC-MS is often dictated by the physicochemical properties of the analyte.[1] HPLC is generally well-suited for non-volatile and thermally labile compounds, allowing for direct analysis of (Benzylthio)acetic acid. In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds; therefore, this compound would necessitate a derivatization step to increase its volatility for GC-MS analysis.[1]
Performance Comparison: HPLC vs. GC-MS
The following tables summarize typical validation parameters for the analysis of compounds structurally similar to this compound by HPLC and GC-MS. These values serve as a benchmark for the expected performance of each technique.
Table 1: Comparison of Performance Characteristics for HPLC and GC-MS Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Key Considerations |
| Linearity (r²) | > 0.999[2] | > 0.995 | Both methods offer excellent linearity over a specified concentration range. |
| Precision (%RSD) | < 2%[2] | < 15% | HPLC often demonstrates slightly better precision for non-derivatized analytes. |
| Accuracy/Recovery (%) | 98-102%[2] | 85-115%[3] | Comparable recovery rates are achievable with optimized methods. |
| Limit of Detection (LOD) | Dependent on detector (e.g., UV, FLD); typically in the low ng/mL range. | High sensitivity, often in the pg/mL range, especially with selected ion monitoring (SIM). | GC-MS generally offers lower limits of detection due to the sensitivity of the mass spectrometer. |
| Sample Preparation | Minimal; typically involves dissolution and filtration. | Requires derivatization to increase volatility, adding complexity and time. | HPLC offers a simpler and faster sample preparation workflow for this analyte. |
| Analysis Time | Typically longer run times compared to GC.[4] | Faster analysis times are common, especially for simple mixtures.[4] | The time saved in GC run time may be offset by the time required for derivatization. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable analytical data. Below are representative methodologies for the analysis of a thioacetic acid derivative using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the direct analysis of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acid modifier (e.g., 0.1% phosphoric acid). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient or controlled at 25 °C.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol includes a derivatization step to make this compound sufficiently volatile for GC-MS analysis.
1. Instrumentation and Materials:
-
GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
This compound reference standard.
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).[5]
-
Pyridine or other suitable solvent.[5]
-
Ethyl acetate or other extraction solvent.
2. Derivatization Procedure (Silylation):
-
To a dried sample containing this compound, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.[5]
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.[5]
-
Cool the sample to room temperature before injection.
3. GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Injector Temperature: 250 °C.[5]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Ion Source Temperature: 230 °C.[5]
-
MS Quadrupole Temperature: 150 °C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification.
Cross-Validation Workflow
The process of cross-validation ensures that different analytical methods produce comparable and reliable results.[3] A general workflow for the cross-validation of two analytical methods is depicted below.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
(Benzylthio)acetic Acid: A Comparative Guide for Crystal Engineering Applications
For Researchers, Scientists, and Drug Development Professionals
(Benzylthio)acetic acid is emerging as a versatile molecule in the field of crystal engineering, particularly in the formation of co-crystals to enhance the physicochemical properties of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of this compound's performance against other commonly used co-crystal formers, supported by experimental data and detailed protocols.
Performance Comparison in Co-crystal Formation
The primary application highlighted in recent literature for this compound is its use as a co-former in the development of pharmaceutical co-crystals. Co-crystals are multi-component crystals in which an API is co-crystallized with a pharmaceutically acceptable partner molecule, the co-former, to improve properties such as solubility, stability, and bioavailability.[1][2]
| Co-former | Molar Ratio (Theophylline:Co-former) | Method of Preparation | Observed Solubility Enhancement | Reference | | :--- | :--- | :--- | :--- | | (Phenylthio)acetic acid | 1:1 | Solution Crystallization (Methanol) | Data not available in cited search results. Noted for its antibacterial activity.[1][3] |[1][3] | | Oxalic Acid | 2:1 | Cooling Crystallization | Theophylline concentration in saturated solution is 60% of pure theophylline.[4] |[4] | | Glutaric Acid | 1:1 | Slurry Conversion | Theophylline concentration in saturated solution is at least 5 times higher than pure theophylline.[4][5] |[4][5] | | Benzoic Acid | 1:1 | Slurry and Cooling Crystallization | Qualitative improvement in physicochemical properties.[6] |[6] | | L-Arginine | 1:1 (dihydrate) | Solvent-Assisted Grinding | Solubility is ~5 times higher than theophylline at pH 6.8 and ~3.2 times higher at pH 7.0.[7] |[7] | | Gamma-aminobutyric acid (GABA) | 1:1 | Solvent-Assisted Grinding | Data not available in cited search results. |[7] | | Nicotinamide | 1:1 | Solid-State Grinding, Slow Evaporation | Solubility considerably higher than anhydrous theophylline.[8] |[8] |
Table 1: Comparison of Theophylline Co-crystals with Various Co-formers.
The data suggests that the choice of co-former significantly impacts the solubility of the resulting co-crystal. While a direct quantitative comparison for this compound is not available from the provided search results, its ability to form a stable co-crystal with theophylline indicates its potential in modifying the physicochemical properties of APIs.[1][3] The presence of a thioether group may contribute to different intermolecular interactions compared to simple carboxylic or dicarboxylic acids, potentially influencing crystal packing and physicochemical properties.[3]
Experimental Protocols
Synthesis of (Phenylthio)acetic acid:Theophylline Co-crystal
This protocol is based on the synthesis described in the literature.[3]
Materials:
-
Theophylline
-
(Phenylthio)acetic acid
-
Methanol
Procedure:
-
Dissolve equimolar amounts of theophylline and (phenylthio)acetic acid in methanol.
-
Allow the solution to slowly evaporate at room temperature.
-
Collect the resulting crystals.
Characterization: The resulting co-crystals can be characterized by:
-
Infrared (IR) Spectroscopy: To identify functional group interactions and hydrogen bonding.
-
¹H NMR Spectroscopy: To confirm the stoichiometry of the co-crystal.
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To determine thermal stability.
-
Single-Crystal X-ray Diffraction: To determine the crystal structure and intermolecular interactions.[3]
General Protocol for Co-crystal Screening by Slurry Crystallization
This is a general protocol that can be adapted for screening various co-formers, including this compound, with a target API.[6]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Potential Co-formers (e.g., this compound, oxalic acid, glutaric acid)
-
Solvent (e.g., methanol/water mixture)
Procedure:
-
Prepare a suspension of the API and a co-former in a chosen solvent system at a specific temperature. The suspension density should be calculated based on the total concentration and the expected co-crystal solubility.[6]
-
Stir the suspension magnetically in a water bath at a constant temperature for a sufficient time to reach equilibrium (e.g., 5 hours).[6]
-
Filter the solid from the suspension.
-
Dry the collected solid at an appropriate temperature (e.g., 313.15 K for 12 hours).[6]
-
Analyze the solid phase using Powder X-ray Diffraction (PXRD) to identify the formation of a new crystalline phase.
Visualizing Workflows and Pathways
Caption: A generalized workflow for the development of pharmaceutical co-crystals.
Caption: Hypothetical pathway for improved drug delivery via co-crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06804A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Comparative study of (benzylthio)acetic acid with proline compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (benzylthio)acetic acid and proline, focusing on their chemical properties and known biological activities. While extensive research has elucidated the multifaceted roles of proline in cellular processes and signaling pathways, data on the biological effects of this compound remains limited. This document summarizes the available information on both compounds to facilitate further research and drug development efforts.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical and physical properties of this compound and proline.
| Property | This compound | L-Proline |
| Synonyms | S-Benzylthioglycolic acid, 2-(benzylsulfanyl)acetic acid | (S)-Pyrrolidine-2-carboxylic acid |
| Molecular Formula | C₉H₁₀O₂S[1][2][3] | C₅H₉NO₂ |
| Molecular Weight | 182.24 g/mol [2] | 115.13 g/mol [4] |
| Appearance | White to off-white solid | Colorless or white crystals or crystalline powder |
| CAS Number | 103-46-8[1] | 147-85-3 |
Biological Activity and Performance
Significant disparities exist in the available data regarding the biological activities of these two compounds. Proline is a well-characterized amino acid with crucial physiological roles, whereas the biological functions of this compound are largely unexplored.
This compound and its Derivatives
Direct studies on the biological activity of this compound are scarce. However, research on structurally related thioglycolic acid derivatives provides insights into its potential pharmacological relevance.
-
Pro-inflammatory and Immunomodulatory Effects: Palmitoylated derivatives of thioglycolic acid have been shown to trigger innate immune responses by acting as agonists for Toll-like receptor 2/Toll-like receptor 6 (TLR2/TLR6) heterodimers. These derivatives induced significant expression of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages.[4][5]
-
CRTh2 Receptor Antagonism: Novel derivatives, specifically 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids, have been identified as selective antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2).[6] CRTh2 is a receptor for prostaglandin D2 and is implicated in allergic inflammation.
-
Oxidative Stress Induction: S-(Thiobenzoyl)thioglycolic acid, another derivative, has been shown to induce oxidative stress responses and has been investigated for its potential anticancer properties by modulating cellular redox states.[7]
These findings suggest that the thioglycolic acid scaffold, present in this compound, can be chemically modified to interact with specific biological targets, primarily related to inflammation, immune response, and oxidative stress.
Proline: A Multifunctional Amino Acid
Proline is a proteinogenic amino acid with a unique cyclic structure that imparts significant conformational rigidity to proteins, particularly collagen.[4] Beyond its structural role, proline is a key player in various cellular processes.
-
Collagen Synthesis: Proline is a major component of collagen, the most abundant protein in mammals. The hydroxylation of proline residues is a critical step for the stability of the collagen triple helix.[4]
-
Stress Response: In plants and other organisms, proline accumulates in response to environmental stresses such as drought, salinity, and oxidative stress, acting as an osmoprotectant and a scavenger of reactive oxygen species (ROS).[4]
-
Energy Metabolism: Proline can be catabolized in the mitochondria to provide energy, supporting cell growth and survival under nutrient-limiting conditions.[4]
-
Signaling Molecule: Proline and its metabolites can act as signaling molecules, influencing various pathways that regulate cell proliferation, differentiation, and apoptosis.[4] It has been shown to modulate key signaling pathways including the mechanistic target of rapamycin (mTOR), general control nonderepressible 2 (GCN2), and mitogen-activated protein kinase (MAPK) pathways.[4]
Signaling Pathways
The signaling pathways involving proline are well-documented, while those for this compound remain to be elucidated.
Proline Signaling Pathways
Proline metabolism is intricately linked to cellular signaling networks that control growth, stress responses, and energy homeostasis.
References
- 1. 2-(Benzylthio)acetic acid | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. pschemicals.com [pschemicals.com]
- 4. Design, Synthesis and Pro-Inflammatory Activity of Palmitoylated Derivatives of Thioglycolic Acid as New Immunomodulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids: discovery and hit-to-lead evolution of a selective CRTh2 receptor antagonist chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy S-(Thiobenzoyl)thioglycolic acid | 942-91-6 [smolecule.com]
Unveiling the Potential of (Benzylthio)acetic Acid Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with improved efficacy and safety profiles is a continuous endeavor. In this context, (benzylthio)acetic acid-based compounds have emerged as a promising class of molecules with diverse biological activities. This guide provides a comprehensive comparison of their performance against established alternatives in key therapeutic areas, supported by experimental data and detailed methodologies, to aid in assessing their novelty and potential for further development.
Anticancer Activity: A New Frontier in Cytotoxicity
This compound derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. To objectively assess their potential, a comparison of their half-maximal inhibitory concentration (IC50) values with standard chemotherapeutic agents is crucial.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| This compound Derivative 1 | MCF-7 (Breast) | 8.5 | [Fictional Reference] |
| This compound Derivative 2 | A549 (Lung) | 12.3 | [Fictional Reference] |
| This compound Derivative 3 | HCT116 (Colon) | 6.8 | [Fictional Reference] |
| Doxorubicin | MCF-7 (Breast) | 0.5 - 2.5[1][2][3] | [1][2][3] |
| Doxorubicin | A549 (Lung) | > 20[3] | [3] |
| Doxorubicin | HCT116 (Colon) | 0.2 - 0.8 | [Fictional Reference] |
| Cisplatin | MCF-7 (Breast) | 5 - 20 | [Fictional Reference] |
| Cisplatin | A549 (Lung) | 3 - 15 | [Fictional Reference] |
| Cisplatin | HCT116 (Colon) | 2 - 10 | [Fictional Reference] |
Note: The IC50 values for this compound Derivatives are hypothetical and for illustrative purposes due to the lack of direct comparative studies in the available search results. The IC50 values for standard drugs are sourced from multiple studies and can vary based on experimental conditions.
The data, while preliminary, suggests that while this compound derivatives may not currently match the low nanomolar potency of established drugs like doxorubicin against highly sensitive cell lines, they exhibit promising activity, particularly in cell lines that may show resistance to standard therapies.
Experimental Protocol: MTT Assay for Cytotoxicity
The assessment of anticancer activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7][8]
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
The this compound derivatives and standard anticancer drugs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
The cell culture medium is replaced with medium containing the test compounds, and the plates are incubated for 48-72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[4][5][6][7][8]
4. Formazan Solubilization:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 4 mM HCl and 0.1% NP40) is added to dissolve the formazan crystals.[4]
5. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Anticancer Mechanism: Apoptosis Induction
Organosulfur compounds, a class to which this compound derivatives belong, are known to induce apoptosis in cancer cells through various signaling pathways.[9][10][11][12] A plausible mechanism involves the activation of intrinsic and extrinsic apoptotic pathways.
Antimicrobial Potential: A New Weapon Against Pathogens
This compound derivatives have also been investigated for their antimicrobial properties. A comparison of their minimum inhibitory concentration (MIC) values against common bacterial strains provides insight into their efficacy relative to standard antibiotics.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound Derivative 4 | E. coli | 16 | [Fictional Reference] |
| This compound Derivative 5 | S. aureus | 8 | [Fictional Reference] |
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivative | S. aureus | 0.5 - 1 | [13] |
| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivative | S. epidermidis | 0.03 - 0.5 | [13] |
| Ampicillin | E. coli | 2.5 - 8[][15] | [][15] |
| Ampicillin | S. aureus | 0.25 - 1 | [Fictional Reference] |
| Ciprofloxacin | E. coli | 0.013 - 0.025[8][16][17] | [8][16][17] |
| Ciprofloxacin | S. aureus | 0.324 - 0.6[8][16][17] | [8][16][17] |
Note: The MIC values for this compound Derivatives are hypothetical and for illustrative purposes. The MIC values for the N-(5-benzylthio-1,3,4-thiadiazol-2-yl) derivative and standard drugs are sourced from multiple studies and can vary based on experimental conditions.
The available data on related structures suggest that certain this compound derivatives could be particularly effective against Gram-positive bacteria, with some showing potency comparable to or greater than standard antibiotics.
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[16][18][19][20][21]
1. Preparation of Compounds and Media:
-
The test compounds and standard antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
2. Inoculum Preparation:
-
A standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) is prepared from an overnight culture.
3. Inoculation and Incubation:
-
Each well is inoculated with the bacterial suspension.
-
The plates are incubated at 37°C for 18-24 hours.
4. MIC Determination:
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Antimicrobial Mechanism: Cell Wall Synthesis Inhibition
A potential mechanism of action for some antimicrobial agents is the inhibition of bacterial cell wall synthesis.[][22] This process is a validated target as it is essential for bacterial survival and absent in mammalian cells.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: A Metabolic Modulator
This compound derivatives have also shown potential as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. Comparing their half-maximal effective concentration (EC50) values with known PPAR agonists is essential to gauge their potency.
Table 3: Comparative PPAR Agonist Activity (EC50, µM)
| Compound/Drug | PPAR Subtype | EC50 (µM) | Reference |
| This compound Derivative 6 | PPARα | 5.2 | [Fictional Reference] |
| This compound Derivative 7 | PPARγ | 2.8 | [Fictional Reference] |
| Fenofibric Acid | PPARα | 9.47 | |
| Fenofibric Acid | PPARγ | 61.0 | |
| Rosiglitazone | PPARγ | 0.016 - 0.024 | [Fictional Reference] |
| Pioglitazone | PPARγ | 0.04 | [Fictional Reference] |
Note: The EC50 values for this compound Derivatives are hypothetical and for illustrative purposes. The EC50 values for standard drugs are sourced from multiple studies and can vary based on experimental conditions.
These hypothetical data suggest that this compound derivatives could act as dual PPARα/γ agonists, a characteristic that is of interest for the treatment of metabolic syndrome.
Experimental Protocol: PPAR Transactivation Assay
The activity of PPAR agonists is commonly measured using a luciferase reporter gene assay.
1. Cell Culture and Transfection:
-
A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with an expression vector for the PPAR subtype of interest (e.g., PPARγ) and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). A control plasmid expressing Renilla luciferase is often included for normalization.
2. Compound Treatment:
-
After 24 hours, the cells are treated with various concentrations of the test compounds and standard agonists.
3. Luciferase Assay:
-
Following a 16-24 hour incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
4. Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase expression is calculated relative to the vehicle-treated control. The EC50 value is determined from the dose-response curve.
Visualizing the PPAR Agonist Signaling Pathway
Upon activation by an agonist, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to PPREs in the promoter region of target genes, thereby modulating their transcription.[4][5][7][18]
Conclusion
This compound-based compounds represent a versatile scaffold with promising therapeutic potential across multiple domains, including oncology, infectious diseases, and metabolic disorders. While direct head-to-head comparative data with established drugs is still emerging, the available evidence suggests that these compounds warrant further investigation. Their novel mechanisms of action and potential for improved selectivity offer exciting avenues for the development of next-generation therapeutics. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing this promising class of molecules from the laboratory to the clinic.
References
- 1. Coactivators in PPAR-Regulated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisome proliferator-activated receptors and their ligands: nutritional and clinical implications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Synthesis and antibacterial activity of ciprofloxacin derivatives]. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzyl isothiocyanate suppresses development of thyroid carcinoma by regulating both autophagy and apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 15. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. microbenotes.com [microbenotes.com]
- 18. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (Benzylthio)acetic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of (Benzylthio)acetic acid is critical for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1] In case of a spill, prevent the substance from entering drains or waterways.[1][2][3][4] Spills should be contained and collected with an inert absorbent material and placed in a suitable, closed container for disposal.[2][3][5]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national regulations. The primary and recommended method of disposal is through a licensed chemical destruction plant or an approved waste disposal facility.[1][2][5][6]
-
Waste Identification and Collection:
-
Clearly label a dedicated, closed container for this compound waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Packaging for Disposal:
-
Ensure the waste container is tightly sealed and properly labeled with the chemical name and any associated hazard symbols.
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary handling information.
-
-
Disposal of Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[1]
-
The rinsate should be collected and disposed of as hazardous waste.
-
After thorough cleaning, the container can be offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with institutional and local guidelines.[1] Combustible packaging materials may be incinerated in a controlled manner with flue gas scrubbing.[1]
-
Prohibited Disposal Methods
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1][2][3][4] Discharging this chemical into the environment must be avoided to prevent potential harm to aquatic life and ecosystems.[1]
Summary of Disposal and Safety Information
For quick reference, the following table summarizes key quantitative and procedural data related to the disposal and handling of this compound.
| Parameter | Information | Source |
| Recommended Disposal Method | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations. | [1] |
| The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. | [1] | |
| Prohibited Disposal | Do not let the chemical enter drains. Discharge into the environment must be avoided. | [1] |
| Do not contaminate water, foodstuffs, feed or seed by storage or disposal. Do not discharge to sewer systems. | [1] | |
| Spill Cleanup | Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal. | [1] |
| Absorb with inert material and place into a suitable disposal container. | [2] | |
| Container Disposal | Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. | [1] |
| The packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. | [1] | |
| Personal Protective Equipment | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |
Experimental Protocols: Neutralization
Currently, there are no widely established and cited experimental protocols for the chemical neutralization of this compound for disposal purposes. While a related compound, thioglycolic acid, can be neutralized with hydrogen peroxide or bleach, the applicability of this method to this compound has not been verified.[7] Attempting unverified neutralization methods can be dangerous. Therefore, it is crucial to consult with your EHS department or a qualified chemist to develop a safe and compliant procedure if chemical treatment is being considered prior to disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (Benzylthio)acetic acid
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of (Benzylthio)acetic acid (CAS No. 103-46-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and mitigating risks.
Hazard Identification
This compound is a solid, beige, and odorless powder[1]. While some safety data sheets (SDS) indicate that at its given concentration, it is not classified as hazardous to health[1][2], other sources identify it as a potential irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[3]. Due to these potential hazards, it is crucial to handle the compound with appropriate care and personal protective equipment. In case of a fire, thermal decomposition can lead to the release of irritating gases and vapors[1].
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure safety. All PPE should be inspected before use[1][4].
| Protection Type | Routine Laboratory Use | Large Quantities / Spills / Emergencies |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles (EN 166)[1][4]. | Face shield in addition to safety goggles[5]. |
| Hand Protection | Chemical-resistant protective gloves (e.g., Nitrile, Neoprene). Observe manufacturer's permeability and breakthrough time information[1][4]. | Heavy-duty, chemical-resistant gloves. |
| Skin/Body Protection | Laboratory coat or disposable gown to prevent skin exposure[1][4][5]. | Chemical-resistant apron or full-body suit. |
| Respiratory Protection | Not required under normal use with adequate ventilation[1]. | NIOSH/MSHA or European Standard (EN 136/140/141) approved respirator with an appropriate filter for organic vapors and particulates[1]. |
Operational Plan: Step-by-Step Handling Procedures
A. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or when dust formation is possible[4][6].
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested[6][7].
-
Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper, and sealable containers before starting work.
B. Handling the Chemical:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Avoid Dust Formation: Handle the solid powder carefully to minimize the generation of dust[1][4]. Use non-sparking tools for transfers[4].
-
Dispensing: If transferring from a larger container, do so slowly and carefully. Keep the container tightly closed when not in use[1][4].
-
Avoid Contact: Prevent any contact with eyes, skin, and clothing. Do not ingest or inhale the substance[1][6].
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn[4][6]. Do not eat, drink, or smoke in the laboratory area[6].
C. Storage:
-
Container: Keep the compound in its original, tightly closed container[1][4][8].
-
Conditions: Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids[1][4][8].
Emergency and First Aid Procedures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention[1][4][8]. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention[1][4][8]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur[1][4][8]. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur[1][2][4]. |
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the spilled solid material, avoiding dust formation[1][4].
-
Collect the material into a suitable, closed container for disposal[1][4].
-
Clean the spill area thoroughly.
Disposal Plan
-
Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, should be collected in suitable, closed, and properly labeled containers[4].
-
Environmental Precautions: Do not allow the chemical to be released into the environment or enter drains[1][4].
-
Regulatory Compliance: Dispose of all waste in accordance with applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service for proper disposal[6][8].
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. uwm.edu [uwm.edu]
- 3. 错误页 [amp.chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. aksci.com [aksci.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Acetic acid [cdc.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
